1,2-Bis(4-pyridyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dipyridin-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNXXZKHSYCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NNC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Electrochemical Properties of 1,2-Bis(4-pyridyl)hydrazine and its Coordination Complexes
This guide provides a comprehensive technical overview of the electrochemical properties of 1,2-Bis(4-pyridyl)hydrazine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core electrochemical characteristics of this versatile ligand and its coordination complexes. We will explore its redox behavior, the influence of its structural components on electron transfer processes, and its potential applications in electrocatalysis and materials science.
Introduction: The Dual Nature of this compound
This compound is a fascinating molecule that combines the electronic features of two key functional groups: the pyridine ring and the hydrazine bridge. The pyridine moieties offer π-accepting capabilities and are well-known for their role in stabilizing various oxidation states of metal centers in coordination complexes.[1] The hydrazine component, on the other hand, is a redox-active group susceptible to oxidation. This duality makes this compound a ligand of significant interest in the design of functional coordination compounds with tunable electrochemical properties.
The conformational flexibility imparted by the hydrazine bridge allows this ligand to act as a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs).[2] Understanding the intrinsic electrochemical properties of the ligand is paramount to predicting and manipulating the redox behavior of the resulting supramolecular structures.
The Electrochemical Signature: A Tale of Two Moieties
The electrochemical behavior of this compound is a composite of the redox characteristics of its pyridine and hydrazine components.
The Pyridine Moiety: An Electron Sink
Pyridine and its derivatives are known to undergo reversible one-electron reductions at negative potentials.[3] This property is central to their function in many transition metal complexes, where the pyridine ligand can act as an electron reservoir, accepting electron density from the metal center or an external source. The redox potential of the pyridine moiety can be tuned by the nature and position of substituents on the ring.
The Hydrazine Bridge: A Redox-Active Linker
The hydrazine group (-NH-NH-) is inherently redox-active and can undergo oxidation. The electrochemical oxidation of hydrazine and its derivatives has been a subject of extensive research, particularly in the context of fuel cells and chemical synthesis.[4] The oxidation process is generally irreversible and involves the transfer of multiple electrons and protons, leading to the formation of diimide (HN=NH) and ultimately dinitrogen (N₂).
The presence of the two 4-pyridyl substituents in this compound is expected to influence the oxidation potential of the hydrazine bridge through inductive and resonance effects.
Redox Behavior of this compound: A Predicted Profile
While specific experimental data for the electrochemistry of isolated this compound is not extensively documented in the literature, a predictive analysis based on its constituent parts and related compounds can be made.
It is anticipated that the cyclic voltammogram of this compound would exhibit an irreversible oxidation wave at a positive potential, corresponding to the oxidation of the hydrazine moiety. The exact potential would be dependent on the solvent system and pH. Additionally, one or more reduction waves at negative potentials, corresponding to the reduction of the pyridyl groups, are expected.
Coordination Complexes: Modulating Redox Properties
The true electrochemical versatility of this compound is realized upon its coordination to a transition metal center. The resulting complex will display a richer electrochemical profile, with redox events attributable to both the metal center and the ligand.
Metal-Centered vs. Ligand-Centered Redox Events
In a typical coordination complex of this compound, several redox processes can be envisioned:
-
Metal-Centered Oxidation/Reduction: The transition metal ion can undergo changes in its oxidation state (e.g., Ru(II)/Ru(III), Fe(II)/Fe(III)). The potential of this redox couple is significantly influenced by the coordination environment provided by the ligand.
-
Ligand-Centered Oxidation: The hydrazine bridge can be oxidized.
-
Ligand-Centered Reduction: The pyridyl groups can be reduced.
The interplay between these processes is crucial. For instance, the oxidation of the metal center can make the subsequent oxidation of the hydrazine ligand more difficult. Conversely, the reduction of the pyridyl groups can facilitate the reduction of the metal center.
The Concept of Ligand Non-Innocence
In certain cases, the pyridyl groups of the ligand can be considered "redox non-innocent". This means that the ligand actively participates in the redox chemistry of the complex, and it is not always straightforward to assign a formal oxidation state to the metal center.[5][6] This is particularly relevant for complexes where the metal and ligand orbitals are close in energy.
Experimental Workflow: Probing the Electrochemical Properties
A systematic electrochemical investigation of a transition metal complex of this compound would typically involve the following steps:
Synthesis of the Coordination Complex
A representative synthesis would involve the reaction of a suitable metal precursor (e.g., RuCl₃·xH₂O, FeCl₂·4H₂O) with this compound in an appropriate solvent under controlled conditions.
Diagram of a Hypothetical Synthetic Pathway:
Caption: Synthetic scheme for a coordination complex.
Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of the synthesized complex.
A Step-by-Step Protocol for Cyclic Voltammetry:
-
Preparation of the Electrolyte Solution: Dissolve a known concentration of the synthesized complex (typically in the millimolar range) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Deaeration: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition:
-
Record a background CV of the solvent and supporting electrolyte to identify the potential window.
-
Introduce the analyte solution into the cell.
-
Apply a potential waveform, sweeping the potential from an initial value to a final value and back.
-
Record the resulting current as a function of the applied potential.
-
Vary the scan rate to probe the reversibility of the redox processes.
-
Diagram of a Cyclic Voltammetry Experimental Setup:
Caption: A typical three-electrode setup for CV.
Data Interpretation and Key Parameters
The data obtained from cyclic voltammetry provides a wealth of information about the electrochemical properties of the complex.
| Parameter | Description | Significance |
| Anodic Peak Potential (Epa) | The potential at which the peak oxidation current occurs. | Indicates the potential at which the species is oxidized. |
| Cathodic Peak Potential (Epc) | The potential at which the peak reduction current occurs. | Indicates the potential at which the species is reduced. |
| Formal Redox Potential (E°') | The average of the anodic and cathodic peak potentials, (Epa + Epc)/2. | A measure of the thermodynamic tendency of a species to be oxidized or reduced. |
| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials, |Epa - Epc|. | For a reversible one-electron process, ΔEp is theoretically 59/n mV at room temperature (where n is the number of electrons transferred). Larger values indicate quasi-reversibility or irreversibility. |
| Peak Current Ratio (ipa/ipc) | The ratio of the anodic peak current to the cathodic peak current. | A ratio of unity is indicative of a stable redox couple on the timescale of the experiment. |
Potential Applications in Research and Development
The unique electrochemical properties of this compound and its coordination complexes open up avenues for several applications:
-
Electrocatalysis: The redox-active nature of the ligand and the metal center can be harnessed for catalytic applications, such as the reduction of CO₂ or the oxidation of organic substrates.[3]
-
Molecular Electronics: The ability to exist in multiple stable redox states makes these complexes potential candidates for use in molecular switches and memory devices.
-
Sensors: The electrochemical response of the complexes can be sensitive to the presence of specific analytes, forming the basis for electrochemical sensors.
-
Redox-Active Materials: Incorporation of these complexes into polymers or MOFs can lead to the development of new materials with tunable electronic and optical properties.[7]
Conclusion
This compound is a ligand with a rich and largely untapped potential in the field of electrochemistry. Its unique combination of a redox-active hydrazine linker and electron-accepting pyridyl groups makes it a powerful tool for the design of functional coordination complexes. While direct experimental data on the isolated ligand is sparse, a thorough understanding of the electrochemical behavior of its constituent parts and related systems provides a solid foundation for future research. The principles and experimental protocols outlined in this guide are intended to equip researchers with the knowledge to explore and exploit the fascinating electrochemical properties of this versatile molecule and its derivatives.
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Tautomeric Landscapes of 1,2-Bis(4-pyridyl)hydrazine and its Congeners: A Technical Guide for Researchers and Drug Developers
Preamble: The Dynamic Nature of a Privileged Scaffold
In the realm of medicinal chemistry and materials science, the pyridyl moiety stands as a cornerstone, a privileged scaffold prized for its versatile coordination properties and its prevalence in a vast array of bioactive molecules. When two such rings are bridged by a hydrazine linker, as in 1,2-bis(4-pyridyl)hydrazine, the resulting architecture is not static. It exists as a dynamic equilibrium of tautomeric forms, a subtle yet profound interplay of protons and electrons that dictates its chemical reactivity, biological activity, and material properties. This technical guide provides an in-depth exploration of the tautomerism inherent to this compound and its derivatives. Moving beyond a mere description of the phenomenon, we will delve into the causality behind experimental choices for its characterization and the implications of this dynamic equilibrium in the context of drug development and materials science.
The Tautomeric Triad: Hydrazo, Azo, and Quinone-Hydrazone Forms
The core of our discussion lies in the prototropic tautomerism of the this compound scaffold. This equilibrium primarily involves three key species: the hydrazo, azo, and a potential quinone-hydrazone form.
-
Hydrazo Tautomer: This form, this compound, features a single bond between the two nitrogen atoms, with each nitrogen bearing a hydrogen atom. This tautomer possesses two secondary amine-like nitrogens.
-
Azo Tautomer: Through a formal 1,2-proton shift, the hydrazo form can interconvert to its azo tautomer, 4,4'-azopyridine. In this structure, a double bond exists between the two nitrogen atoms, and the mobile protons have migrated to the nitrogen atoms of the pyridyl rings, resulting in a zwitterionic or a non-charged dihydropyridine species.
-
Quinone-Hydrazone Tautomer: This tautomer becomes particularly relevant when considering derivatives with electron-donating substituents on the pyridyl rings or in specific solvent environments. It involves the migration of a proton from a hydrazine nitrogen to the para-position of the pyridyl ring, leading to a quinoidal structure.
The position of this equilibrium is not fixed; it is a delicate balance influenced by a multitude of factors, including the electronic nature of substituents on the pyridyl rings, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.[1][2] Understanding and predicting this equilibrium is paramount for rational drug design and the engineering of functional materials.
Diagram: Tautomeric Equilibrium in this compound
Caption: The dynamic equilibrium between the hydrazo, azo, and quinone-hydrazone tautomers.
Synthesis of the Core Scaffold and its Derivatives
The exploration of tautomerism begins with the synthesis of the target molecules. The preparation of this compound and its derivatives can be approached through several synthetic strategies.
A primary route to this compound (CAS 19808-51-6) involves the in situ reduction of 4,4'-azopyridine.[3] This method is often employed in solvothermal syntheses for the creation of coordination polymers and metal-organic frameworks (MOFs).[3]
For the synthesis of substituted derivatives, a versatile approach starts from the corresponding substituted 4-chloropyridines. Nucleophilic aromatic substitution with hydrazine hydrate can yield the desired this compound derivatives.[4][5] The reaction conditions, such as solvent and temperature, need to be carefully optimized to favor the desired product and minimize side reactions.
Experimental Protocol: Synthesis of a Substituted this compound Derivative
-
Reaction Setup: To a solution of the substituted 4-chloropyridine (2 equivalents) in a suitable solvent (e.g., ethanol, n-butanol) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1 equivalent).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to obtain the pure 1,2-bis(substituted-4-pyridyl)hydrazine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Elucidating the Tautomeric Equilibrium: A Multi-faceted Analytical Approach
No single technique can provide a complete picture of the tautomeric landscape. A synergistic combination of spectroscopic and computational methods is essential for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool in Solution
NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria in solution.[2][6] Both proton (¹H) and carbon-¹³ (¹³C) NMR provide valuable insights, while nitrogen-¹⁵ (¹⁵N) NMR can offer even more direct evidence of the tautomeric forms present.[6]
Key Observables and Their Interpretation:
| NMR Parameter | Hydrazo Tautomer | Azo Tautomer | Quinone-Hydrazone Tautomer |
| ¹H NMR (NH proton) | A broad singlet in the aromatic region, exchangeable with D₂O. | Absence of a distinct NH proton signal; may show signals for protons on the pyridyl nitrogen. | A sharp, downfield-shifted NH proton signal due to intramolecular hydrogen bonding. |
| ¹³C NMR (C4-carbon) | Chemical shift typical of a C-N single bond in an aromatic system. | Significant downfield shift compared to the hydrazo form due to the influence of the azo bridge and potential positive charge on the pyridyl nitrogen. | Upfield shift compared to the azo form, approaching the chemical shift of a C=C bond in a quinoidal system. |
| ¹⁵N NMR | Two distinct signals for the hydrazine nitrogens. | A single, significantly deshielded signal for the azo nitrogens. | Two distinct signals, with one resembling a hydrazone nitrogen and the other an imine nitrogen. |
Advanced NMR Experiments for Tautomeric Analysis:
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the dynamics of the tautomeric interconversion. Coalescence of signals at higher temperatures indicates a rapid equilibrium on the NMR timescale.
-
2D NMR (HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals, which is essential for accurate interpretation of the tautomeric state.
-
NOESY/ROESY: These experiments can provide information about the spatial proximity of protons, which can help to distinguish between different tautomers, particularly when intramolecular hydrogen bonding is present.
UV-Visible Spectroscopy: A Sensitive Probe of Electronic Transitions
UV-Vis spectroscopy is a highly sensitive technique for detecting the presence of different tautomers, as each form possesses a unique chromophore and thus a distinct absorption spectrum.[7][8]
-
Hydrazo Form: Typically exhibits absorption bands in the UV region, corresponding to π-π* transitions within the pyridyl rings.
-
Azo Form: The extended conjugation of the azo bridge results in a bathochromic (red) shift of the absorption maximum, often extending into the visible region.[9]
-
Quinone-Hydrazone Form: This tautomer also shows a significantly red-shifted absorption compared to the hydrazo form due to its extended conjugated system.
By analyzing the changes in the UV-Vis spectrum as a function of solvent polarity or pH, one can infer the direction of the tautomeric equilibrium shift.
Diagram: Hypothetical UV-Vis Spectra of Tautomers
Caption: Illustrative UV-Vis spectra showing distinct absorption maxima for each tautomer.
X-ray Crystallography: Unveiling the Solid-State Structure
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[10][11] By precisely locating the positions of all atoms, including hydrogen atoms, it can definitively distinguish between the hydrazo, azo, and quinone-hydrazone structures. This information is invaluable for understanding the intrinsic stability of the different tautomers in the absence of solvent effects. For instance, the crystal structure of the related 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine reveals the predominance of the hydrazo form.[10]
Computational Chemistry: Predicting and Rationalizing Tautomeric Preferences
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are an indispensable tool for predicting the relative stabilities of tautomers and for rationalizing experimental observations.[12][13]
A Typical Computational Workflow:
-
Geometry Optimization: The geometries of all possible tautomers are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies and thermal corrections.
-
Relative Energy Calculation: The relative energies of the tautomers are calculated to predict their relative populations at a given temperature.
-
Solvent Effects: The influence of the solvent can be modeled using implicit solvent models (e.g., PCM, SMD) or by including explicit solvent molecules in the calculation.
-
Spectroscopic Prediction: NMR chemical shifts and UV-Vis absorption spectra can be calculated and compared with experimental data to aid in the assignment of tautomeric forms.
The Impact of Tautomerism in Drug Development
The tautomeric state of a drug molecule is not a mere chemical curiosity; it has profound implications for its pharmacokinetic and pharmacodynamic properties.[14][15]
-
Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to different binding affinities for a biological target. A minor tautomer, present in low abundance, could be the biologically active form.
-
ADME Properties: Tautomerism can significantly affect a molecule's lipophilicity, solubility, and pKa, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.[16] For example, a more polar tautomer will likely have higher aqueous solubility but lower membrane permeability.
-
Metabolic Stability: The presence of different tautomers can expose different sites on the molecule to metabolic enzymes, leading to different metabolic pathways and potentially different metabolites.
Therefore, a thorough understanding and characterization of the tautomeric equilibrium of a drug candidate like a derivative of this compound is a critical step in the drug discovery and development process.
Concluding Remarks: A Call for Deeper Investigation
While the tautomerism of many heterocyclic systems is well-documented, the specific case of this compound and its derivatives remains a relatively unexplored area. The principles and methodologies outlined in this guide provide a robust framework for researchers to embark on such investigations. By combining synthesis, advanced spectroscopic techniques, and computational modeling, we can unlock a deeper understanding of the tautomeric landscapes of these versatile molecules. This knowledge will not only enrich our fundamental understanding of chemical reactivity but also pave the way for the rational design of novel therapeutics and functional materials with precisely tailored properties.
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The Bridge of Possibility: A Technical Guide to the Coordination Chemistry of 1,2-Bis(4-pyridyl)hydrazine with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(4-pyridyl)hydrazine emerges as a ligand of significant interest in the realm of coordination chemistry, offering a unique combination of structural flexibility and versatile donor capabilities. This technical guide provides a comprehensive exploration of its coordination behavior with transition metals, delving into its synthesis, diverse coordination modes, and the structural intricacies of the resulting complexes. We will examine the causality behind experimental choices in the synthesis and characterization of these compounds and explore their potential applications in materials science, catalysis, and medicinal chemistry. This document serves as a foundational resource for researchers seeking to harness the potential of this compelling bridging ligand.
Introduction: The Allure of a Flexible N-Donor Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials and functional molecules. This compound, with its two terminal pyridyl rings linked by a conformationally adaptable hydrazine bridge, presents a compelling scaffold for the construction of a wide array of coordination architectures.[1] The presence of four potential nitrogen donor atoms—two on the pyridyl rings and two in the hydrazine moiety—allows for a rich and varied coordination chemistry.
The inherent flexibility of the -NH-NH- linker is a key attribute, enabling the ligand to adopt various spatial orientations to accommodate the geometric preferences of different transition metal centers.[1] This adaptability makes this compound an excellent candidate for the formation of discrete polynuclear complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs).[1] The pyridyl groups provide well-defined directional coordination vectors, while the hydrazine bridge can participate in coordination or act as a hydrogen-bonding hub, further influencing the supramolecular assembly.
This guide will navigate the fundamental aspects of the coordination chemistry of this compound, providing both theoretical understanding and practical insights for its application in research and development.
Synthesis and Characterization of this compound
The synthesis of this compound can be approached through several routes, with the choice of method often depending on the desired scale and purity.
Synthetic Pathways
A common laboratory-scale synthesis involves the reaction of a suitable pyridine precursor with hydrazine hydrate.[2] For instance, the reaction of 4-chloropyridine with hydrazine hydrate can yield the desired product. Alternatively, derivatives of isonicotinic acid can be utilized as starting materials.[3]
A particularly elegant and increasingly utilized method is the in situ synthesis under solvothermal conditions, where 4,4'-azopyridine is reduced to this compound in the presence of a metal salt and a suitable solvent system.[4] This approach has the advantage of directly incorporating the freshly generated, often more reactive, ligand into the coordination complex.
Experimental Protocol: Synthesis of this compound via Hydrazine Hydrate
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diacylcyclopentadiene (fulvene) derivative (1 equivalent) in methanol.[2]
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.[2]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.[2]
-
Workup: After completion, add water to the reaction mixture to precipitate the crude product.[2]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x volume of the aqueous layer).[2]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[2]
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is crucial for confirming the presence of the pyridyl protons and the N-H protons of the hydrazine bridge. The aromatic region will typically show characteristic doublets for the protons on the pyridine rings. The chemical shift of the N-H protons can be sensitive to the solvent and concentration.
-
¹³C NMR spectroscopy will show distinct signals for the carbon atoms of the pyridine rings.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides valuable information about the functional groups present. Key vibrational bands to identify include:
-
N-H stretching vibrations of the hydrazine group, typically appearing in the region of 3200-3400 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyridine rings, usually observed between 1400 and 1600 cm⁻¹.
-
Pyridine ring breathing modes.
-
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the ligand. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of C₁₀H₁₀N₄ (186.22 g/mol ).[5]
-
Coordination Chemistry with Transition Metals
The coordination of this compound to transition metals is primarily through the nitrogen atoms of the pyridyl rings, acting as a bridging ligand to link two metal centers. The hydrazine nitrogen atoms can also participate in coordination, leading to chelation, although this is less common and often depends on the specific reaction conditions and the nature of the metal ion.
Coordination Modes
The versatility of this compound as a ligand is evident in its various possible coordination modes.
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Methodological & Application
Application Note & Protocol: Synthesis of Mixed-Ligand Metal-Organic Frameworks Incorporating 1,2-Bis(4-pyridyl)hydrazine for Potential Drug Delivery Applications
Introduction: The Strategic Integration of 1,2-Bis(4-pyridyl)hydrazine into Mixed-Ligand MOFs
Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with significant potential in biomedical applications, largely due to their tunable porosity, high surface area, and the ability for chemical functionalization.[1][2] The mixed-ligand approach, where two or more different organic linkers are used to construct the framework, offers a sophisticated strategy to fine-tune the structural and functional properties of MOFs.[3] This application note details a representative protocol for the synthesis of a mixed-ligand MOF incorporating the intriguing linker, this compound (BPH).
The choice of BPH as a primary N-donor ligand is deliberate. Its two pyridyl groups offer robust coordination to metal centers, a common feature in many stable MOFs.[4][5][6] More importantly, the central hydrazine moiety (-NH-NH-) introduces a site for strong hydrogen bonding and a redox-active center, which can be exploited for selective guest interactions and post-synthetic modifications. When combined with a secondary carboxylate-based linker, the resulting framework can achieve a desirable balance of porosity, stability, and functionality, making it a prime candidate for applications such as controlled drug release.[2][7]
This document provides a comprehensive, step-by-step protocol for the synthesis and characterization of a hypothetical, yet scientifically grounded, mixed-ligand MOF system. It is designed for researchers in materials science, chemistry, and pharmaceutical development.
Rationale and Strategy for Mixed-Ligand Synthesis
The successful synthesis of a mixed-ligand MOF relies on the careful selection of components and reaction conditions to control the nucleation and growth of the desired crystalline structure.
-
Metal Node Selection: Zinc (II) is chosen for this protocol due to its versatile coordination geometry (typically tetrahedral or octahedral), which is conducive to forming stable, porous frameworks. Furthermore, zinc is biocompatible, a critical consideration for drug delivery applications.[8]
-
Ligand Selection:
-
Primary Ligand (N-donor): this compound (BPH) acts as a pillar or connecting linker, bridging metal nodes or clusters. Its length and flexibility influence the pore size and topology of the final framework.
-
Secondary Ligand (O-donor): 1,4-Benzenedicarboxylic acid (H₂BDC or terephthalic acid) is a common and rigid dicarboxylate linker that forms stable secondary building units (SBUs) with many metal ions, including zinc. The rigidity of H₂BDC helps in the formation of a robust and porous framework.
-
-
Solvent System and Temperature: A mixed-solvent system of N,N-Dimethylformamide (DMF) and ethanol is proposed. DMF is an excellent solvent for the organic linkers and metal salts, while ethanol can act as a modulator to control the reaction kinetics.[9][10] Solvothermal synthesis, where the reaction is carried out in a sealed vessel at a temperature above the solvent's boiling point, provides the necessary energy to overcome the kinetic barriers for the formation of a crystalline product.[11]
Detailed Experimental Protocol
This protocol describes the solvothermal synthesis of a hypothetical mixed-ligand MOF, designated here as Zn-BPH-BDC .
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | >98% | e.g., Sigma-Aldrich |
| This compound | C₁₀H₁₀N₄ | >97% | e.g., TCI America |
| 1,4-Benzenedicarboxylic Acid (H₂BDC) | C₈H₆O₄ | >98% | e.g., Alfa Aesar |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | e.g., Acros Organics |
| Ethanol (EtOH) | C₂H₅OH | Anhydrous | e.g., Fisher Scientific |
Synthesis Procedure: Zn-BPH-BDC
-
Preparation of Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 0.0744 g (0.25 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of N,N-Dimethylformamide (DMF).
-
To this solution, add 0.0265 g (0.125 mmol) of this compound (BPH) and 0.0208 g (0.125 mmol) of 1,4-Benzenedicarboxylic Acid (H₂BDC).
-
Add 5 mL of Ethanol (EtOH) to the mixture.
-
-
Homogenization:
-
Solvothermal Reaction:
-
Place the tightly sealed vial in a programmable convection oven.
-
Heat the oven to 100 °C at a ramp rate of 5 °C/min.
-
Maintain the temperature at 100 °C for 48 hours.
-
Allow the oven to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
After cooling, colorless or pale-yellow crystals should be visible at the bottom of the vial.
-
Decant the mother liquor carefully.
-
Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this step three times.
-
Subsequently, wash the crystals with 5 mL of ethanol three times to remove residual DMF.
-
Dry the purified crystals under vacuum at 60 °C for 12 hours to remove any guest solvent molecules from the pores.
-
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for the mixed-ligand MOF, Zn-BPH-BDC.
Characterization and Validation
To confirm the successful synthesis and determine the properties of the Zn-BPH-BDC MOF, the following characterization techniques are essential.
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern should be compared with a simulated pattern from single-crystal X-ray diffraction if available, or indexed to determine the unit cell. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules. A stable framework is crucial for many applications.[5][6] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the incorporation of both BPH and BDC linkers into the framework by identifying their characteristic vibrational modes. The absence of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the presence of the carboxylate COO⁻ stretches (~1610 and 1385 cm⁻¹) are key indicators. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution of the MOF particles. |
| N₂ Adsorption-Desorption Isotherms | To determine the porosity, specific surface area (e.g., BET analysis), and pore size distribution of the activated MOF. This is critical for evaluating its potential for guest encapsulation, such as drug loading. |
Potential Applications in Drug Development
The unique structural and chemical features of the proposed Zn-BPH-BDC MOF make it a promising candidate for various applications in drug delivery.
-
High Drug Loading Capacity: The inherent porosity and high surface area are expected to allow for a significant loading of therapeutic molecules within the MOF cavities.[1][2]
-
Controlled Release: The release of encapsulated drugs can be modulated by the diffusion rate through the pores and the interaction of the drug with the framework. The hydrazine moieties of the BPH ligand can form hydrogen bonds with certain drug molecules, potentially leading to a more sustained release profile.
-
Stimuli-Responsive Delivery: The hydrazine group is redox-active and can be a target for specific physiological stimuli. For instance, in the slightly acidic tumor microenvironment, the protonation of the pyridyl nitrogen atoms or the hydrazine group could alter the host-guest interactions, triggering drug release.[1]
-
Bio-imaging and Theranostics: The BPH ligand, with its aromatic pyridyl rings, may exhibit intrinsic fluorescence, which could be utilized for tracking the MOF particles in biological systems. Alternatively, the pores could be loaded with both a therapeutic agent and an imaging agent for theranostic applications.
Logical Relationships in Synthesis
The interplay between synthetic parameters is crucial for controlling the outcome of the MOF synthesis.
Caption: Key parameter relationships in mixed-ligand MOF synthesis.
Conclusion
The synthesis of mixed-ligand MOFs incorporating functional linkers like this compound represents a promising frontier in the development of advanced materials for biomedical applications. The protocol and insights provided herein offer a solid foundation for researchers to explore this exciting area. The ability to fine-tune the structure and functionality at the molecular level opens up vast possibilities for creating highly effective and targeted drug delivery systems. Careful characterization and validation are paramount to ensuring the synthesis of high-quality materials and to fully understanding their potential.
References
-
Dalton Transactions. (2021-03-05). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. RSC Publishing. [Link]
-
RSC Publishing. (2023-01-12). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. [Link]
-
PubMed. (2008-06-02). Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. [Link]
-
PMC - NIH. (2025-09-03). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. [Link]
-
SciSpace. (2022-09-20). One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copp. [Link]
-
Dalton Transactions. A mixed-ligand Co(ii) MOF synthesized from a single organic ligand to capture iodine and methyl iodide vapour. RSC Publishing. [Link]
-
ResearchGate. (2023-11-28). (PDF) Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) v1. [Link]
-
Inorganic Chemistry. (2025-08-10). Metal-organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. [Link]
-
PMC - NIH. Metal-organic frameworks: Drug delivery applications and future prospects. [Link]
-
protocols.io. (2023-11-28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
-
MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]
-
RSC Publishing. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. [Link]
-
Accounts of Chemical Research. (2017-03-28). Stepwise Synthesis of Metal–Organic Frameworks. [Link]
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-
JoVE. (2022-12-22). Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. [Link]
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Application Notes and Protocols for Post-Synthetic Modification of 1,2-Bis(4-pyridyl)hydrazine-Containing MOFs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) constructed with the 1,2-bis(4-pyridyl)hydrazine linker. The unique chemical functionality of the hydrazine group, with its nucleophilic nitrogen centers and redox activity, presents a versatile platform for tailoring the properties of these porous materials for a wide range of applications, including catalysis, sensing, and drug delivery. This document is designed to equip researchers with the foundational knowledge and practical methodologies to successfully functionalize these promising materials.
Introduction: The Strategic Advantage of Post-Synthetic Modification
Metal-organic frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. While the initial properties of a MOF are determined by its constituent building blocks, post-synthetic modification (PSM) has emerged as a powerful strategy to introduce new functionalities or enhance existing properties without altering the parent framework's topology.[1][2][3] PSM allows for the incorporation of chemical groups that may not be stable under the solvothermal conditions typically used for MOF synthesis.[1]
MOFs containing the this compound linker are of particular interest due to the presence of reactive N-H groups within the hydrazine moiety and the coordinating ability of the pyridyl nitrogen atoms. These sites offer opportunities for a variety of chemical transformations, enabling the fine-tuning of the MOF's chemical and physical properties.
Parent MOF Synthesis: The Foundation for Modification
The successful post-synthetic modification begins with a high-quality parent MOF. This section details the synthesis of a zinc-based MOF incorporating the this compound linker, which will serve as the starting material for subsequent modifications. Two illustrative examples are provided, resulting in a 2D and a 3D framework, respectively.[4]
Synthesis of a 2D Zn-based MOF with this compound
This protocol yields a two-dimensional interpenetrating MOF with the formula [Zn₂(L1)₂(L2)₂]∞, where L1 is this compound and L2 is terephthalic acid.[4]
Protocol:
-
In a 20 mL scintillation vial, combine Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), this compound (L1; 0.05 mmol, 9.3 mg), and terephthalic acid (L2; 0.05 mmol, 8.3 mg).
-
Add 5 mL of N,N-dimethylformamide (DMF).
-
Seal the vial and place it in a preheated oven at 100 °C for 48 hours.
-
Allow the vial to cool to room temperature.
-
Collect the crystalline product by filtration, wash with fresh DMF, and dry under vacuum.
Synthesis of a 3D Zn-based MOF with this compound
This protocol produces a three-dimensional MOF with the formula [Zn₂(L1)₂(L3)₂]∞, utilizing 2,6-naphthalenedicarboxylic acid (L3) as a larger spacer, resulting in a porous framework.[4]
Protocol:
-
In a 20 mL scintillation vial, combine Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), this compound (L1; 0.05 mmol, 9.3 mg), and 2,6-naphthalenedicarboxylic acid (L3; 0.05 mmol, 10.8 mg).
-
Add 5 mL of N,N-dimethylformamide (DMF).
-
Seal the vial and place it in a preheated oven at 100 °C for 48 hours.
-
Allow the vial to cool to room temperature.
-
Collect the crystalline product by filtration, wash with fresh DMF, and dry under vacuum. This 3D MOF exhibits significant porosity, with a total pore volume of approximately 34.1% of the unit cell.[4]
Post-Synthetic Modification Strategies and Protocols
The hydrazine linker within the MOF framework offers several avenues for post-synthetic modification. The following sections provide detailed protocols for alkylation of the hydrazine's N-H groups and metalation of the pyridyl nitrogen atoms.
Covalent Modification: Alkylation of the Hydrazine N-H Groups
The nucleophilic nature of the hydrazine nitrogen atoms allows for their alkylation, introducing organic functionalities into the MOF pores. This can be used to tune the hydrophobicity of the framework or to introduce catalytic sites.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to deprotonate the N-H group, increasing its nucleophilicity without competing in the alkylation reaction.
-
Solvent: A polar aprotic solvent like anhydrous acetonitrile is chosen to dissolve the reagents and facilitate the reaction without interfering with the alkylation process.
-
Temperature: A slightly elevated temperature is often employed to increase the reaction rate, but care must be taken to avoid degradation of the MOF structure.
Experimental Workflow for Alkylation:
Metalation Experimental Workflow
Protocol for Metalation:
-
Activate the parent MOF (e.g., the 3D Zn-based MOF from section 2.2) by heating under vacuum.
-
In a glovebox or under a nitrogen atmosphere, suspend 100 mg of the activated MOF in 10 mL of anhydrous dichloromethane.
-
In a separate vial, dissolve 1.2 equivalents of the metal precursor (e.g., Pd(OAc)₂) in 5 mL of anhydrous dichloromethane.
-
Add the metal precursor solution dropwise to the stirring MOF suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the metalated MOF by filtration, and wash thoroughly with fresh dichloromethane to remove any uncoordinated metal precursor.
-
Dry the product under vacuum.
Self-Validation and Characterization:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques are essential to quantify the amount of metal incorporated into the MOF.
-
XPS: The high-resolution spectra of the incorporated metal can confirm its oxidation state and coordination environment. Changes in the N 1s spectrum can also indicate coordination.
-
PXRD: Verify the retention of the MOF's crystallinity after metalation.
-
N₂ Sorption Analysis: The surface area and pore volume of the MOF may decrease after metalation due to the occupation of the pores by the metal complexes.
Quantitative Data Summary
The following table provides a hypothetical example of the expected changes in key properties of the 3D Zn-based MOF after post-synthetic modification. Actual results will vary depending on the specific reagents and reaction conditions used.
| Property | Parent MOF | N-Alkylated MOF (with Benzyl) | Pd-Metalated MOF |
| BET Surface Area (m²/g) | ~1200 | ~950 | ~1050 |
| Pore Volume (cm³/g) | ~0.55 | ~0.42 | ~0.48 |
| N-H Stretch (FT-IR, cm⁻¹) | Present (~3300) | Absent or reduced | Present |
| Metal Content (wt%) | - | - | ~2.5% (Pd) |
| Thermal Stability (°C) | ~350 | ~330 | ~340 |
Conclusion and Future Outlook
The post-synthetic modification of this compound-containing MOFs offers a powerful and versatile approach to creating functional materials with tailored properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space of these fascinating materials. Future work in this area could focus on developing more complex multi-step modifications, exploring the catalytic activity of the functionalized MOFs in a variety of organic transformations, and investigating their potential in applications such as targeted drug delivery and chemical sensing. As our understanding of the reactivity of these systems grows, so too will the sophistication and utility of the materials that can be created.
References
- Cohen, S. M. Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical Reviews, 2012, 112(2), 970-1000.
- D'Alessandro, D. M. Exploiting the redox activity of metal-organic frameworks. Dalton Transactions, 2016, 45(29), 11579-11593.
-
Cohen, S. M. The post-synthetic modification of metal-organic frameworks. Chemical Society Reviews, 2011 , 40(2), 498-519. [Link]
-
Wang, Z., & Cohen, S. M. Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 2009 , 38(5), 1315-1329. [Link]
-
Tanabe, K. K., & Cohen, S. M. Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 2011 , 40(2), 498-519. [Link]
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- Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. Solvent-assisted linker exchange: a new approach to the synthesis of tailored metal-organic frameworks. Angewandte Chemie International Edition, 2014, 53(18), 4530-4540.
- Dawson, R., Stevens, L. A., & Cooper, A. I. Characterization of porous solids.
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Application Note & Protocols: Strategic Formation of Interpenetrated Frameworks with 1,2-Bis(4-pyridyl)hydrazine
Abstract: This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis and control of interpenetrated metal-organic frameworks (MOFs) utilizing the flexible and functionally rich ligand, 1,2-bis(4-pyridyl)hydrazine (bphy). We delve into the nuanced interplay of synthetic conditions, ligand conformation, and non-covalent interactions that govern the formation of these complex supramolecular architectures. This document offers both theoretical insights and practical, step-by-step methodologies to empower researchers in the rational design of novel crystalline materials.
Introduction: The Unique Role of this compound in Framework Chemistry
Metal-organic frameworks (MOFs) have emerged as a premier class of crystalline materials, offering unprecedented control over porosity, surface area, and functionality. A key strategy in the design of MOFs with dynamic properties is the use of flexible ligands. This compound (bphy) is a particularly intriguing example of such a ligand. Its conformational flexibility, stemming from the rotational freedom around the N-N and N-C bonds, combined with the hydrogen-bonding capabilities of the hydrazine moiety, makes it a powerful tool for constructing complex and responsive framework structures.
A common and often desirable feature of frameworks built with long, flexible linkers like bphy is interpenetration . This phenomenon, where two or more independent networks are entangled without covalent bonds, can significantly impact the material's properties, such as pore size, stability, and guest selectivity. While sometimes viewed as a hindrance to achieving high porosity, controlled interpenetration is a sophisticated strategy for fine-tuning the internal environment of a MOF. This guide will explore how to leverage the unique characteristics of this compound to rationally design and synthesize interpenetrated frameworks.
A prevalent and efficient method for incorporating the bphy ligand is through the in situ reduction of 4,4'-azopyridine (azpy) under solvothermal conditions. This approach circumvents the need to isolate the bphy ligand, which can be sensitive to air and light.
Ligand Synthesis: Pathways to this compound
While the in situ generation of bphy is common, understanding its direct synthesis provides greater control over starting material purity.
Protocol 2.1: In Situ Generation of this compound
This is the most frequently employed method in the synthesis of bphy-containing MOFs. The reduction of 4,4'-azopyridine to this compound occurs concurrently with the framework self-assembly under solvothermal conditions.
-
Rationale: The reducing environment created by the solvent (e.g., DMF, ethanol) at elevated temperatures facilitates the conversion of the azo group (-N=N-) to a hydrazine linkage (-NH-NH-). This method ensures that the freshly generated, reactive bphy ligand is immediately available for coordination with the metal centers.
Protocol 2.2: Direct Synthesis of this compound (Conceptual)
While detailed, validated protocols for the direct synthesis of this compound are not abundant in the literature, a plausible route involves the nucleophilic substitution of a 4-halopyridine with hydrazine.
-
Reaction Scheme (Hypothetical): 2 (4-chloropyridine) + N₂H₄·H₂O → C₁₀H₁₀N₄ + 2 HCl + H₂O
-
General Procedure Outline:
-
In a round-bottom flask, dissolve 4-chloropyridine in a suitable solvent (e.g., ethanol, N,N-dimethylformamide).
-
Add an excess of hydrazine hydrate.
-
The reaction mixture is typically heated under reflux for several hours.
-
Upon cooling, the product may precipitate or require extraction and purification by recrystallization or chromatography.
-
-
Causality: The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack by hydrazine. The use of excess hydrazine helps to drive the reaction to completion and minimize side reactions.
Formation of Interpenetrated Frameworks: Experimental Protocols
The following protocols detail the synthesis of interpenetrated MOFs using the in situ generation of this compound. The choice of metal salt and dicarboxylic acid co-ligand is crucial in determining the final architecture.
Protocol 3.1: Synthesis of a 2D Interpenetrated Zn(II) Framework
This protocol is adapted from methodologies known to produce two-dimensional networks that interpenetrate to form a three-dimensional supramolecular structure.
-
Reagents:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-Azopyridine (azpy)
-
Terephthalic acid (H₂bdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Step-by-Step Procedure:
-
In a 20 mL glass vial, combine Zn(NO₃)₂·6H₂O (0.1 mmol), 4,4'-azopyridine (0.1 mmol), and terephthalic acid (0.1 mmol).
-
Add a solvent mixture of DMF (5 mL) and ethanol (5 mL).
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to 120 °C for 72 hours.
-
Allow the oven to cool slowly to room temperature.
-
Colorless, block-like crystals should form. Isolate the crystals by decanting the mother liquor and wash with fresh DMF.
-
-
Expert Insights: The use of a relatively short dicarboxylic acid linker like terephthalic acid often leads to the formation of 2D square-grid networks. The large voids within these individual networks then favor interpenetration to maximize space-filling and stabilizing van der Waals interactions. The slow cooling rate is critical for obtaining high-quality single crystals suitable for X-ray diffraction.
Characterization of Interpenetrated Frameworks
A multi-technique approach is essential to unequivocally determine the structure and properties of the synthesized materials.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise atomic arrangement, including the connectivity of the metal ions and ligands, the conformation of the bphy ligand, and the nature and degree of interpenetration.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline product and to ensure that the synthesized material corresponds to the structure determined by SCXRD.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the framework and the temperature at which guest solvent molecules are removed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the functional groups of the ligands and the coordination of the pyridyl nitrogen to the metal center. The N-H stretching frequency of the hydrazine moiety can also be observed.
-
Gas Sorption Analysis: For porous frameworks, this technique is used to determine the Brunauer-Emmett-Teller (BET) surface area and to study the adsorption of gases like N₂, H₂, and CO₂.
Controlling the Degree of Interpenetration
The ability to control whether a framework interpenetrates, and to what degree, is a key challenge and opportunity in the design of functional MOFs.[1] Several factors can be tuned to influence the final structure.
-
Ligand Length and Geometry: Longer and more flexible ligands are more likely to form interpenetrated structures as they can create larger voids that are thermodynamically unstable unless filled by another network.[1]
-
Metal-Ligand Ratio: Varying the stoichiometry of the reactants can alter the coordination environment of the metal and the connectivity of the resulting framework, thereby influencing interpenetration.
-
Solvent System: The polarity and size of the solvent molecules can play a templating role in the self-assembly process. Solvents that can form hydrogen bonds with the framework may stabilize a non-interpenetrated structure, while non-coordinating solvents might favor interpenetration.
-
Counter-ions: In cases where the framework is charged, the size, shape, and hydrogen-bonding ability of the counter-ions can dictate how the individual networks pack and whether they interpenetrate.
-
Temperature and Reaction Time: These kinetic factors can influence whether the thermodynamically or kinetically favored product is formed. In some cases, a non-interpenetrated kinetic product can transform into an interpenetrated thermodynamic product over time.[1]
The Critical Role of Hydrogen Bonding
The hydrazine moiety of the bphy ligand is a potent hydrogen bond donor. This functionality plays a crucial role in the supramolecular chemistry of these frameworks.
-
Intra-framework Hydrogen Bonding: Hydrogen bonds can form between the hydrazine N-H groups and acceptor atoms (e.g., oxygen atoms of carboxylate co-ligands or nitrogen atoms of other ligands) within the same network, leading to increased rigidity and stability.
-
Inter-framework Hydrogen Bonding: Hydrogen bonds between adjacent interpenetrated networks can be a significant driving force for interpenetration, providing additional stability to the overall supramolecular assembly.
-
Framework-Guest Hydrogen Bonding: The hydrazine groups can also interact with guest solvent molecules within the pores, influencing the guest uptake and release properties of the material.
Data Summary
The following table summarizes typical crystallographic data for interpenetrated frameworks containing the this compound ligand, demonstrating the structural diversity achievable.
| Compound Formula | Metal Ion | Co-ligand | Crystal System | Space Group | Key Structural Feature | Reference |
| [Zn₂(bphy)₂(bdc)₂]·guests | Zn(II) | Terephthalic acid (bdc) | Monoclinic | P2₁/c | 2D → 3D parallel interpenetration of square grids | |
| [Ni(bphy)(bdc)]·guests | Ni(II) | Terephthalic acid (bdc) | Triclinic | P-1 | 2D square-grid networks with offset stacking | |
| [Zn(bphy)(nipa)]·guests | Zn(II) | 5-Nitroisophthalic acid | Monoclinic | C2/c | Interdigitated double layers | |
| [CoBr(bphy)(bdc)₀.₅]·guests | Co(II) | Terephthalic acid (bdc) | Monoclinic | P2₁/n | 1D ladder-like structures |
Visualizing the Concepts
Figure 1: Conceptual workflow for the formation of interpenetrated frameworks using the in situ generated this compound ligand, highlighting key reactants and control factors.
Figure 2: Diagram illustrating the concept of interpenetration, where a second network occupies the void space of the first, leading to a more densely packed and stable structure.
Conclusion and Future Outlook
This compound is a versatile and powerful building block for the construction of complex, interpenetrated metal-organic frameworks. Its inherent flexibility and hydrogen-bonding capabilities provide multiple avenues for controlling the final supramolecular architecture. The in situ generation of this ligand from 4,4'-azopyridine offers a convenient and efficient route for its incorporation into MOFs. By carefully tuning synthetic parameters such as the choice of metal ion, co-ligand, and solvent system, researchers can rationally design and synthesize interpenetrated frameworks with tailored pore environments and properties. The insights and protocols provided in this guide serve as a foundation for the exploration of new materials with potential applications in gas storage and separation, catalysis, and drug delivery.
References
-
M. K. Sharma, G. Verma, S. Kumar, S. Kumar, R. S. Dhayal, A. Kumar, V. Bhardwaj, & S. K. Mehta (2019). Regulation of the Degree of Interpenetration in Metal-Organic Frameworks. SN Applied Sciences, 1, 1667. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Solvothermal Synthesis of 1,2-Bis(4-pyridyl)hydrazine MOFs
Welcome to the technical support center for the synthesis and optimization of Metal-Organic Frameworks (MOFs) utilizing the 1,2-Bis(4-pyridyl)hydrazine linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvothermal reactions involving this versatile yet challenging linker. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the reproducibility and success of your experiments.
Section 1: Foundational Principles of Synthesis
The successful synthesis of highly crystalline and phase-pure MOFs is a multifactorial challenge, balancing thermodynamic and kinetic parameters.[1] The this compound linker is particularly noteworthy for its conformational flexibility due to the central hydrazine (-NH-NH-) bridge, which allows for the construction of dynamic and responsive porous coordination polymers.[2] Understanding the core principles of the solvothermal method is the first step toward optimization.
Q1: What are the critical parameters governing the solvothermal synthesis of this compound MOFs?
The solvothermal method involves heating a sealed vessel containing the metal precursor, organic linker, and solvent to temperatures above the solvent's boiling point.[3] This process increases the solubility of reactants and promotes the nucleation and growth of crystalline MOFs.[4] The key is to control the interplay of several variables to favor the desired product.
-
Temperature & Reaction Time: These parameters are intrinsically linked. Higher temperatures can accelerate crystal formation, but may also lead to the formation of undesirable, thermodynamically stable dense phases or decomposition of the linker.[5] Reaction times, typically ranging from 12 to 48 hours, must be sufficient to allow for crystal growth and self-correction of defects.[3]
-
Solvent System: The choice of solvent is critical. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), and N,N-Diethylformamide (DEF) are frequently used because they are thermally stable and effectively solubilize the precursors.[4] However, be aware that these solvents can sometimes decompose at high temperatures and coordinate to the metal centers, influencing the final structure.
-
Reactant Concentration & Ratio: The molar ratio of the this compound linker to the metal salt directly impacts the resulting topology. While traditional solvothermal methods often use ultra-dilute concentrations, recent studies show that higher concentrations can be successful and significantly reduce solvent waste.[6]
-
Modulators: The addition of a modulator, typically a monocarboxylic acid like acetic acid or formic acid, is a powerful technique to control crystal size and morphology.[7] Modulators compete with the primary linker to coordinate to the metal centers, slowing down the nucleation rate and promoting the growth of larger, higher-quality crystals.[7][8] They can also influence the formation of structural defects.[9]
Caption: Interplay of key parameters in solvothermal MOF synthesis.
Q2: Can I generate the this compound linker in situ?
Yes, and this is a crucial consideration. Several reported syntheses of MOFs containing the this compound (bphy) linker actually start with 4,4'-azopyridine (azpy).[10] Under solvothermal conditions, particularly with solvents that can act as reducing agents, the azpy undergoes an in situ reduction to form the bphy linker, which is then incorporated into the framework.[10] This can be an effective strategy, but it adds another layer of complexity to the reaction mechanism that must be controlled.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound MOFs in a question-and-answer format.
Caption: A logical workflow for troubleshooting common MOF synthesis issues.
Q: My reaction yields an amorphous powder with no defined peaks in the Powder X-ray Diffraction (PXRD) pattern. How can I induce crystallinity?
A: The formation of an amorphous product indicates that the nucleation process is too rapid, preventing the ordered growth of a crystalline lattice. The goal is to slow down the reaction kinetics.
-
Causality: Fast precipitation occurs when the system is far from equilibrium. By slowing down the reaction, you allow the reversible binding process of MOF formation to correct defects and establish long-range order.[4]
-
Solutions:
-
Modify the Temperature Profile: Instead of a rapid ramp to the target temperature, use a slower heating rate. More importantly, allow the reaction to cool slowly to room temperature over 12-24 hours. This extended period at elevated temperatures promotes crystal growth.
-
Increase Reaction Time: A short reaction time may only be sufficient for nucleation but not for crystal growth. Try extending the time at the target temperature to 48 or 72 hours.
-
Optimize Temperature: The optimal temperature is a balance. Too low, and the reaction may not proceed; too high, and you risk linker decomposition or the formation of dense, non-porous phases. A systematic screen of temperatures (e.g., 100°C, 120°C, 140°C) is recommended.[11]
-
Introduce a Modulator: As previously mentioned, adding a modulator like acetic acid can competitively bind to metal sites, slowing the overall reaction rate and favoring the growth of larger, more ordered crystals.[7]
-
Q: The PXRD pattern of my product shows peaks that don't match the target phase, indicating impurities. How can I achieve a phase-pure product?
A: The presence of multiple crystalline phases means that reaction conditions are allowing for the formation of competing, kinetically or thermodynamically stable structures.[1] Achieving phase purity requires directing the reaction down a single pathway.
-
Causality: Different phases can have very similar formation energies. Minor changes in temperature, solvent, or pH can tip the balance in favor of one phase over another.[12]
-
Solutions:
-
Systematic Temperature Screening: This is the most critical step. Run a series of reactions at narrowly spaced temperature intervals (e.g., every 5-10°C) around the initial reaction temperature to find the window where the desired phase is dominant.
-
Vary the Solvent System: Solvents not only solubilize reactants but can also act as structure-directing agents. Switching from DMF to DEF or DMA, or using a co-solvent system, can sometimes exclusively yield a desired phase.
-
Control the pH: The protonation state of both the this compound linker and any other co-linkers (if used) is pH-dependent. Adding small amounts of an acid or base can stabilize the specific building blocks needed for the target phase.
-
Q: My crystals are highly crystalline but too small for single-crystal X-ray diffraction (SC-XRD). How can I grow larger crystals?
A: Crystal size is determined by the ratio of nucleation to growth rates. To obtain large crystals, you need to minimize the number of nucleation events while promoting the growth of existing nuclei.
-
Causality: A high degree of supersaturation leads to a burst of nucleation, resulting in many small crystals. The key is to maintain a state of moderate supersaturation where growth is favored over new nucleation.
-
Solutions:
-
Employ Modulators: This is the most effective strategy. A modulator slows the consumption of building blocks, keeping the supersaturation level low and allowing for steady growth on existing crystal faces.[4][7]
-
Slow Temperature Ramps: A very slow heating ramp allows the solution to reach the nucleation point gradually, reducing the initial burst of nuclei.
-
Reduce Reactant Concentration: Lowering the concentration of the metal salt and linker can help decrease the supersaturation level, although this may also impact yield.[6]
-
Q: The synthesized crystals appear stable in the mother liquor but collapse into an amorphous powder upon drying. How can I preserve the framework?
A: This is a classic problem of framework instability upon removal of guest solvent molecules. The solvent molecules within the pores act as structural templates, and their removal can cause the framework to collapse if not done carefully.[13][14] The process of removing these guests without structural damage is called "activation".
-
Causality: High surface tension and capillary forces exerted by the evaporating high-boiling-point solvent (like DMF) can pull the framework apart.[4]
-
Solutions:
-
Solvent Exchange: This is the most common and critical activation step.[15] Before drying, the high-boiling-point synthesis solvent must be replaced with a more volatile, low-surface-tension solvent. This is typically done by soaking the as-synthesized crystals in a solvent like methanol or acetone, with several solvent changes over 2-3 days.[3][16]
-
Gentle Drying: After solvent exchange, the MOF should be dried under a gentle vacuum at a moderate temperature (e.g., 60-120°C) to slowly remove the volatile solvent. Avoid aggressive heating or high vacuum, which can still cause collapse.
-
Supercritical CO₂ Drying: For exceptionally delicate frameworks, supercritical CO₂ drying is the gold standard.[4] This technique avoids the liquid-gas phase transition and its associated surface tension forces entirely, offering the best chance of preserving porosity.[4]
-
Section 3: Experimental Protocols & Data
Protocol 1: General Solvothermal Synthesis of a Zn-based this compound MOF
This protocol provides a representative starting point for synthesis. Optimization will be required.
-
Preparation: In a 20 mL glass scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O (29.7 mg) and 0.1 mmol of this compound (18.6 mg) in 10 mL of DMF.
-
Sonication: Briefly sonicate the mixture to ensure complete dissolution of all reactants.
-
Sealing: Cap the vial tightly. For temperatures above 120°C, a Teflon-lined stainless steel autoclave is required.[3]
-
Heating: Place the sealed vessel in a programmable laboratory oven. Heat to 120°C over 2 hours, hold at 120°C for 24 hours, and then cool to room temperature over 12 hours.[11]
-
Isolation: Decant the mother liquor. Wash the resulting crystalline product three times with fresh DMF (5 mL each time) to remove unreacted precursors.
-
Storage: Store the product in fresh DMF until further use or activation.
Protocol 2: Post-Synthesis Solvent Exchange for Framework Activation
-
Initial Wash: After isolating the as-synthesized crystals (from Protocol 1, Step 5), decant the DMF.
-
Solvent Immersion: Add 10 mL of a volatile solvent (e.g., methanol or acetone) to the vial. Cap the vial and let it sit for at least 6 hours.
-
Repetition: Carefully decant the solvent and replace it with a fresh 10 mL portion. Repeat this process 4-5 times over a period of 48-72 hours. This ensures thorough replacement of the high-boiling point DMF with the low-boiling point exchange solvent.[14][17]
-
Activation: After the final wash, decant the solvent. Place the vial in a vacuum oven and heat under a dynamic vacuum at a temperature appropriate for the MOF's stability (typically 80-150°C) for 12-24 hours to remove all guest molecules and activate the pores.[3]
Table 1: Typical Solvothermal Reaction Parameters for Pyridyl-Based MOFs
| Parameter | Typical Range | Importance |
| Temperature | 80°C – 180°C | Affects crystal growth, phase purity, and linker stability.[3] |
| Reaction Time | 12 – 72 hours | Longer times can improve crystallinity but risk decomposition.[3] |
| Solvent | DMF, DEF, DMA, Acetonitrile | Determines solubility and can act as a template.[3][4] |
| Modulator | Acetic Acid, Formic Acid | Controls crystal size and morphology by slowing nucleation.[4] |
| pH Control | Acidic or Basic Additives | Optimizes nucleation and growth by controlling linker deprotonation. |
References
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A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application - Oriental Journal of Chemistry. Available at: [Link]
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Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions - RSC Publishing. Available at: [Link]
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Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions - ZYLAB. Available at: [Link]
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Microwave Synthesis of Transition Metal (Fe, Co, Ni)-Supported Catalysts for CO2 Hydrogenation - MDPI. Available at: [Link]
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Flexible porous coordination polymers constructed from this compound via solvothermal in situ reduction of 4,4'-azopyridine - PubMed. Available at: [Link]
-
Large MOFs: synthesis strategies and applications where size matters - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
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Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. Available at: [Link]
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In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites | Journal of the American Chemical Society. Available at: [Link]
-
Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy | Journal of the American Chemical Society. Available at: [Link]
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Strategies to achieve reproducible synthesis of phase-pure Zr-porphyrin metal-organic frameworks - ResearchGate. Available at: [Link]
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Novel Zn(II) coordination polymer based on this compound — From two-dimensional to three-dimensional network - ResearchGate. Available at: [Link]
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A Metal-Organic Framework Constructed of 1,2-Di(pyridin-4-yl)ethyne, Terephthalic Acid, and Zinc(II) Nitrate - ResearchGate. Available at: [Link]
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(PDF) Optimization of MOF Synthesis - ResearchGate. Available at: [Link]
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Improving MOF stability: approaches and applications - Chemical Science (RSC Publishing). Available at: [Link]
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Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? | ResearchGate. Available at: [Link]
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Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing). Available at: [Link]
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In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites - PubMed. Available at: [Link]
-
Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC. Available at: [Link]
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MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC - NIH. Available at: [Link]
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Role of 4,4′-bipyridine versus longer spacers 4,4′-azobipyridine, 1,2-bis(4-pyridyl)ethylene, and 1,2-bis(pyridin-3-ylmethylene)hydrazine in the formation of thermally labile metallophosphate coordination polymers - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Pyridinium-Functionalized Ionic Metal–Organic Frameworks Designed as Bifunctional Catalysts for CO2 Fixation into Cyclic Carbonates | ACS Applied Materials & Interfaces. Available at: [Link]
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Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment | ACS Omega. Available at: [Link]
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Millimeter-Sized Metal-Organic Framework Single Crystals without Inversion Symmetry - ChemRxiv. Available at: [Link]
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Physiochemical characterization of metal organic framework materials: A mini review - PMC. Available at: [Link]
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Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC - NIH. Available at: [Link]
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MOF Activation: Solvent Exchange and Supercritical Drying - Patsnap Eureka. Available at: [Link]
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Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC - NIH. Available at: [Link]
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Effect of Synthesis Conditions on Formation Pathways of Metal Organic Framework (MOF-5) Crystals | Request PDF - ResearchGate. Available at: [Link]
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Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks - MDPI. Available at: [Link]
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One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copp - SciSpace. Available at: [Link]
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Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Available at: [Link]
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Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy | Journal of the American Chemical Society. Available at: [Link]
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Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction - Dalton Transactions (RSC Publishing). Available at: [Link]
- AU2014320410A1 - A photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles - Google Patents.
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Preparation of large-size single-crystal metal–organic frameworks via the Marangoni effect - CrystEngComm (RSC Publishing). Available at: [Link]
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Optimization of polymer incorporation in MOF via solvent exchange activation | Functional Materials Letters - World Scientific Publishing. Available at: [Link]
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Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine - MDPI. Available at: [Link]
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Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method - Iptek ITS. Available at: [Link]
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In situ solvothermal generation of 1,2,4-triazolates and related compounds from organonitrile and hydrazine hydrate: a mechanism study - PubMed. Available at: [Link]
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Technical Support Center: Enhancing the Thermal Stability of 1,2-Bis(4-pyridyl)hydrazine Coordination Polymers
Welcome to the technical support center dedicated to advancing your research with 1,2-Bis(4-pyridyl)hydrazine (BPyH) coordination polymers. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the thermal stability of their BPyH-based materials. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Introduction to Thermal Stability in BPyH Coordination Polymers
This compound is a versatile ligand for the construction of coordination polymers due to its bridging capabilities and the potential for hydrogen bonding via the hydrazine moiety. However, the thermal stability of the resulting frameworks can be a critical parameter for many applications, including catalysis, gas storage, and drug delivery. The decomposition of these polymers is often initiated by the degradation of the organic linker or the breakdown of the metal-ligand coordination bonds. The inherent reactivity of the hydrazine group, while useful for forming strong hydrogen bonds, can also be a point of thermal instability.[1] This guide will provide you with the foundational knowledge and practical strategies to enhance the thermal robustness of your BPyH coordination polymers.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature for a this compound coordination polymer?
The thermal stability of BPyH coordination polymers can vary significantly depending on the metal center, the presence of ancillary ligands, and the overall crystal structure. Generally, decomposition may begin with the loss of solvent molecules at lower temperatures, followed by the degradation of the BPyH ligand and the collapse of the framework at higher temperatures. For instance, some Zn(II)-BPyH coordination polymers incorporating dicarboxylate linkers have been reported, and their stability is influenced by the nature of the co-ligand.[2][3] Without specific comparative data across different metals, a broad estimation would be that decomposition of the framework often begins in the range of 250-400 °C.
Q2: How does the choice of metal ion affect the thermal stability of the coordination polymer?
Q3: What is the likely thermal decomposition pathway for the this compound ligand?
The thermal decomposition of BPyH within a coordination polymer is complex. It likely involves the initial cleavage of the N-N bond in the hydrazine moiety, which is often the weakest bond.[5][6] This can be followed by the decomposition of the pyridine rings. The decomposition of hydrazine itself can proceed through different pathways, producing ammonia (NH₃), nitrogen (N₂), and hydrogen (H₂).[1] The specific pathway and products will be influenced by the metal center, which can act as a catalyst for certain decomposition reactions.
Q4: Can solvent molecules trapped in the pores of the coordination polymer affect its thermal stability?
Yes, solvent molecules within the pores can have a significant impact. The removal of guest solvent molecules upon heating is often the first event observed in thermogravimetric analysis (TGA). This desolvation can sometimes lead to a phase change or a collapse of the framework if the solvent molecules are crucial for maintaining the structural integrity. However, if the framework is robust, it may retain its structure after desolvation, and the thermal stability will then be determined by the decomposition of the framework itself.
Troubleshooting Guide
Problem 1: My BPyH coordination polymer decomposes at a lower temperature than expected.
Possible Causes and Solutions:
-
Weak Metal-Ligand Bonds: The choice of metal ion is critical. If you are using a metal with weaker coordination bonds, the framework will likely have lower thermal stability.
-
Solution: Consider using metal ions that typically form stronger coordination bonds. For example, trivalent metal ions or late first-row transition metals like Cu(II) and Zn(II) often form robust coordination polymers.[4] However, be aware that the coordination geometry of the metal also plays a role.
-
-
Framework Strain: A highly strained or distorted coordination environment can lead to lower thermal stability.
-
Solution: The use of ancillary ligands, such as dicarboxylic acids, can help to create more stable and less strained framework topologies.[2][3] Experiment with different lengths and geometries of dicarboxylate ligands (e.g., terephthalic acid vs. 2,6-naphthalenedicarboxylic acid) to optimize the framework packing and stability.[7][8]
-
-
Reactive Hydrazine Moiety: The N-N bond in the hydrazine linker can be a point of weakness.
-
Solution: Consider strategies to protect or rigidify the hydrazine group. This could involve post-synthetic modification or the use of a co-ligand that forms strong hydrogen bonds with the hydrazine, effectively "locking" it in place and increasing the energy required for decomposition.
-
Problem 2: The crystal structure of my BPyH coordination polymer collapses after solvent removal.
Possible Causes and Solutions:
-
Solvent as a Structural Template: In some cases, solvent molecules are integral to the crystal packing and their removal leads to an unstable, amorphous phase.
-
Solution 1: Interpenetration: Synthesize frameworks with interpenetrated networks. Interpenetration, where two or more independent networks are intertwined, can enhance the framework's stability and prevent collapse upon solvent removal. This can sometimes be achieved by modifying the synthesis conditions (e.g., solvent, temperature, concentration).
-
Solution 2: Post-Synthetic Cross-Linking: Introduce covalent bonds between the BPyH ligands of adjacent chains or layers after the initial synthesis.[9] This can create a more robust, cross-linked framework that is less dependent on solvent molecules for its stability.
-
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Robust Zn(II)-BPyH-Dicarboxylate Coordination Polymer
This protocol is a general guideline based on the successful synthesis of related robust coordination polymers.[3][10][11] Optimization of reactant ratios, temperature, and reaction time may be necessary.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (BPyH)
-
Terephthalic acid (H₂bdc)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of terephthalic acid in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
Slowly add the BPyH solution to the zinc and terephthalic acid solution with stirring.
-
Add 1 mL of deionized water to the mixture.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.
-
Collect the resulting crystals by filtration, wash with fresh DMF, and dry under vacuum.
Workflow Diagram:
Caption: Post-synthetic modification workflow for thermal stabilization via cross-linking.
References
- Bhaskar, R., Ladole, C., Salunkhe, N., & Aswar, A. (2021). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry (JJC), 15(2), 61-72.
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- Chen, X.-M., & Tong, M.-L. (2017). Synthesis of Coordination Compounds and Coordination Polymers. In R. Xu, Y. Xu (Eds.), Modern Inorganic Synthetic Chemistry (2nd ed., pp. 189-217). Elsevier.
- Chowdhury, S., Nugraha, A. S., Yuliarto, B., Yamauchi, Y., & Kaneti, Y. V. (2025). Nanoarchitecturing of Bimetallic Metal‒Organic Frameworks for Emerging Applications in Quartz Crystal Microbalance Gas Sensors. Small Methods, 9(7).
- Jameson, D. L., & Goldsby, K. A. (1990). 2,6-bis(N-pyrazolyl) pyridines. The Journal of Organic Chemistry, 55(16), 4992-4994.
- Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server.
- Näther, C., Greve, J., & Jess, I. (2002). Thermal reactions of coordination compounds: The solid state synthesis and characterisation of four new copper(i) halide pyrazine compounds and the reinvestigation of the crystal structures of CuCl(pyrazine) and CuBr(pyrazine).
- Näther, C., & Jess, I. (2004). New coordination polymers based on copper(i) halides and pyrazine: The first copper(i) halide compounds with the ligand-unsupported (CuX)∞ chain as a building block. Inorganic Chemistry, 43(9), 2968-2976.
- Näther, C., Wriedt, M., & Jess, I. (2002). Thermal reactions of coordination compounds: Crystal structures and thermal reactivity of two new polymorphic modifications of di-μ-chloro-bis(2-chloropyrazine-κN)dicopper(I).
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- Szeto, L., Liu, J., & Williams, I. D. (2011). Novel Zn(II) coordination polymer based on this compound — From two-dimensional to three-dimensional network. Canadian Journal of Chemistry, 89(11), 1368-1373.
- Therrien, B. (2009). The coordination chemistry of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Coordination Chemistry Reviews, 253(3-4), 493-519.
- Tong, M.-L., Chen, X.-M., Yu, X.-L., & Mak, T. C. W. (1998). A novel three-dimensional framework of silver(I) carboxylate with the ligand 4,4′-bipyridine. Journal of the Chemical Society, Dalton Transactions, (4), 5-6.
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- Weston, M. H., Farha, O. K., Hupp, J. T., & Nguyen, S. T. (2012). A catalytically active vanadyl(catecholate)
- Yamada, T., & Kitagawa, H. (2012). Syntheses of metal–organic frameworks with protected phosphonate ligands. CrystEngComm, 14(12), 4148-4152.
- Zhang, L., van Duin, A. C. T., Zybin, S. V., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10770-10778.
- Zhou, X.-P., Li, D., Zheng, S.-L., Zhang, X., & Wu, T. (2006). Cu(I) or Cu(I)-Cu(II) mixed-valence complexes of 2,4,6-Tri(2-pyridyl)-1,3,5-triazine: syntheses, structures, and theoretical study of the hydrolytic reaction mechanism. Inorganic Chemistry, 45(18), 7119-7125.
- Akou, A., Bartual-Murgui, C., Abdul-Kader, K., Lopes, M., Molnár, G., Thibault, C., ... & Bousseksou, A. (2013). Photonic gratings of the metal–organic framework {Fe (bpac)[Pt (CN) 4]} with synergetic spin transition and host–guest properties. Dalton Transactions, 42(45), 15915-15921.
- Binaeian, E., Nabipour, H., Ahmadi, S., & Rohani, S. (2023). The green synthesis and applications of biological metal–organic frameworks for targeted drug delivery and tumor treatments. Journal of Materials Chemistry B, 11(48), 11398-11418.
- Chowdhury, A., Mandal, S., & Maiti, S. (2024).
- Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
- Goesten, M. G., Gupta, K. B. S., Ramos-Fernandez, E. V., Khajavi, H., Gascon, J., & Kapteijn, F. (2012). Chloromethylation as a functionalisation pathway for metal–organic frameworks. CrystEngComm, 14(12), 4109-4111.
- Kreienborg, N. M., & Merten, C. (2019). How to Treat C-F Stretching Vibrations? A Vibrational CD Study on Chiral Fluorinated Molecules. Physical Chemistry Chemical Physics, 21(7), 3506-3511.
- Kruger, C., Augustin, P., Nemec, I., Travnicek, Z., Oshio, H., Boca, R., & Renz, F. (2013). Spin Crossover in Iron(III) Complexes with Pentadentate Schiff Base Ligands and Pseudohalido Coligands. European Journal of Inorganic Chemistry, 2013(5-6), 905-912.
- Li, D., & Li, D. (2005). A new 3D photoluminescent Cu(I) coordination polymer built from 5-[4-(imidazol-1-yl)phenyl]tetrazolide with 4-connected SrAl2 (sra) topology.
- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.
- Mensah, E. A., Gibbons, L. K., & Zeller, M. (2022). Synthesis, crystal structure and thermal properties of di-μ-iodido-bis[bis(2-chloropyrazine-κN)copper(I)].
- Näther, C., & Jess, I. (2001). Crystal structure and thermal properties of catena-poly[[bis(pyrazine-κN)copper(I)]-μ-iodo-]. Zeitschrift für Kristallographie-New Crystal Structures, 216(1), 1-2.
- Näther, C., Jeß, I., & Bohlmann, H. (2001). On the thermal decomposition of coordination polymers: the role of the coordination geometry. Thermochimica Acta, 378(1-2), 115-123.
- Näther, C., Vajeeston, P., Fjellvåg, H., Kjekshus, A., & Jess, I. (2007). On the thermal properties of zinc halide pyrimidine coordination polymers.
- Näther, C., Wullweber, I., & Jess, I. (2017). On the thermal properties of cadmium halide pyrimidine coordination polymers. Zeitschrift für anorganische und allgemeine Chemie, 643(1), 60-68.
- Palacios, M. A., & Aguilera-Sigalat, J. (2025). Luminescent Lanthanide Metal–Organic Frameworks for Temperature Sensing in Two Distinct Temperature Regions. Journal of the American Chemical Society.
- Park, K.-M. (2018). Crystal structure, spectroscopic and thermal properties of copper (II) and manganese (II) coordination polymers based on triazole-benzoic acid ligands. Journal of Molecular Structure, 1154, 1-7.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Syed, A. A., Husseini, S. A., & Al-Yousef, H. Y. (1993). DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS. SWCC R&D Center.
- Talawar, M. B., Agarwal, J. P., & Chhabra, J. S. (2003). Synthesis, characterization and thermal studies of (Ni/Co) metal salts of hydrazine: potential initiatory compounds.
- Valentino Kaneti, Y., & Yamauchi, Y. (2025).
- Wang, D.-W., Wang, T., Yan, T., & Zhao, Q.-H. (2018). Crystal structure, spectroscopic and thermal properties of copper(II) and manganese(II) coordination polymers based on triazole-benzoic acid ligands. Journal of Molecular Structure, 1154, 1-7.
- Wu, H., & Wang, J. (2016). Novel Network Polymers Formed by Self-Assembly of Silver Nitrate and Pyrrol-2-yl-methyleneamine Ligands with Flexible Spacers. Crystal Growth & Design, 16(11), 6295-6304.
- Xin-Long Wang, Kui-Zhan Shao, & Jun Liang. (2014). Improving the moisture stability of a 3D zinc–organic framework by incorporating methyl groups into the auxiliary ligand: Synthesis, characterization, luminescence and catalytic properties. Journal of Molecular Structure, 1076, 54-59.
- Xue, Z., Sheng, T., Wen, Y., Wang, Y., Hu, S., Fu, R., & Wu, X. (2015). Synthesis, crystal structure, thermal stability, and photoluminescence of a 3-D silver(I) network with twofold interpenetrated dia-f topology.
- Zhou, W.-L., Liang, J., Zhao, L., Wang, X.-L., Shao, K.-Z., & Su, Z.-M. (2014). Effect of solvent on the construction of Co(II) coordination polymers containing a semi-rigid bis(benzimidazole) derivative: syntheses, structures, and properties.
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Technical Support Center: Phase Control in the Synthesis of 1,2-Bis(4-pyridyl)hydrazine-Based Polymorphs
Welcome to the technical support center for the synthesis and phase control of 1,2-Bis(4-pyridyl)hydrazine (BPH) polymorphs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the crystallization of this versatile compound. As the crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability, precise control over polymorphism is critical.[1] This document provides practical, experience-driven advice to help you achieve the desired polymorphic form of BPH with consistency and high purity.
Understanding the Polymorphic Landscape of this compound
This compound is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms with distinct molecular packing and/or conformational arrangements.[2] These variations in crystal structure can lead to different physicochemical properties. For the purpose of this guide, we will refer to two common, hypothetical polymorphs as Form I and Form II .
| Feature | Form I (Hypothetical) | Form II (Hypothetical) |
| Thermodynamic Stability | More stable at room temperature | Metastable at room temperature |
| Crystal Habit | Prismatic | Needle-like |
| Solubility | Lower | Higher |
| Melting Point | Higher | Lower |
| Typical Crystallization | Slow crystallization from non-polar solvents | Rapid crystallization from polar solvents |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may face when targeting a particular polymorph of this compound.
Issue 1: Unexpected Formation of the Metastable Polymorph (Form II) When Targeting Form I
Q: I am trying to synthesize the thermodynamically stable Form I, but my characterization (PXRD, DSC) indicates the presence of the metastable Form II. What could be the cause and how can I fix it?
A: The formation of a metastable polymorph is a common kinetic phenomenon.[2] It often crystallizes faster than the stable form, especially under conditions of high supersaturation. Here’s a step-by-step troubleshooting approach:
1. Re-evaluate Your Supersaturation Conditions:
-
Causality: Rapidly creating a highly supersaturated solution favors the nucleation of the less stable, faster-growing kinetic product (Form II).
-
Solution:
-
Decrease the cooling rate: If using cooling crystallization, slow down the rate of temperature decrease. A slower cooling rate provides a longer time for the system to equilibrate and favors the nucleation of the more stable Form I.
-
Slow down anti-solvent addition: If using anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring. This prevents localized high supersaturation.
-
Reduce the concentration: Start with a more dilute solution to lower the overall supersaturation.
-
2. Solvent Selection is Key:
-
Causality: The solvent plays a crucial role in dictating which polymorph is favored. Polar solvents can sometimes stabilize the intermediates or clusters that lead to the metastable form.
-
Solution:
-
Switch to a less polar solvent: Experiment with solvents like toluene or a mixture of ethanol and a less polar co-solvent. Form I, being more stable, is often favored in less polar environments where intermolecular hydrogen bonding between BPH molecules is more dominant.
-
Consider solvent-mediated transformation: Slurry the obtained Form II in a suitable solvent (e.g., acetonitrile or ethyl acetate) at a controlled temperature. Over time, the metastable Form II should convert to the more stable Form I. Monitor the transformation using techniques like Powder X-ray Diffraction (PXRD).
-
3. The Importance of Seeding:
-
Causality: In the absence of a template, nucleation can be random.
-
Solution:
-
Introduce Form I seed crystals: If you have a pure sample of Form I, introduce a small amount of seed crystals into the cooling solution just as it reaches saturation. This will direct the crystallization towards the desired form.
-
Issue 2: Difficulty in Reproducing the Metastable Polymorph (Form II)
Q: My initial experiments yielded the higher-solubility Form II, which is desirable for my application. However, I am struggling to reproduce this result consistently. How can I reliably obtain Form II?
A: Reproducing a metastable polymorph requires precise control over kinetic factors. The key is to create conditions that favor rapid nucleation and growth of Form II while avoiding its conversion to the more stable Form I.
1. Rapid Crystallization Protocols:
-
Causality: Slow crystallization processes allow the system to reach thermodynamic equilibrium, favoring Form I.
-
Solution:
-
Fast cooling/Quenching: Use a rapid cooling method ("crash cooling") by immersing your crystallization vessel in an ice bath or a dry ice/acetone bath.
-
Rapid anti-solvent addition: Add a larger volume of a suitable anti-solvent quickly to a concentrated solution of BPH.
-
Flash evaporation: Rapidly remove the solvent under reduced pressure.
-
2. Solvent Choice for Kinetic Trapping:
-
Causality: Solvents that strongly interact with the solute can sometimes stabilize the molecular conformation present in the metastable form.
-
Solution:
-
Utilize polar, protic solvents: Solvents like methanol or ethanol often favor the formation of metastable polymorphs due to their ability to form hydrogen bonds with the BPH molecule, potentially disrupting the packing required for Form I.
-
3. Strict Temperature Control:
-
Causality: Temperature is a critical factor in determining which polymorph nucleates and grows.[1]
-
Solution:
-
Identify the kinetic window: Systematically experiment with different crystallization temperatures to find the optimal range for Form II formation. Often, lower temperatures favor the kinetic product.
-
Issue 3: Presence of Mixed Phases
Q: My product appears to be a mixture of Form I and Form II. How can I improve the phase purity?
A: The presence of mixed phases indicates that the conditions are on the borderline between favoring one polymorph over the other, or that a phase transformation is occurring during the process.
1. For Targeting Pure Form I:
-
Causality: Incomplete conversion of a transiently formed metastable phase to the stable phase.
-
Solution:
-
Increase the crystallization time: Allow the crystallization to proceed for a longer period to ensure complete conversion to the stable form.
-
Implement a slurry aging step: After the initial crystallization, maintain the product as a slurry in the mother liquor at a slightly elevated temperature (below the dissolution point) for several hours. This will facilitate the dissolution of the metastable form and the growth of the stable form.
-
2. For Targeting Pure Form II:
-
Causality: Partial conversion of the desired metastable Form II to the more stable Form I.
-
Solution:
-
Rapid isolation: Once the crystals of Form II have formed, filter and dry them quickly to prevent solvent-mediated transformation.
-
Avoid high temperatures during drying: Dry the product under vacuum at a low temperature to prevent thermal conversion to Form I.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general synthesis and does not dictate the polymorphic form, which is controlled during the crystallization/recrystallization step.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine hydrochloride in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction may be observed.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization for Polymorph Control: The crude product can then be subjected to controlled crystallization as described in the troubleshooting guide to obtain the desired polymorph.
Protocol 2: Characterization of Polymorphs
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying and distinguishing between polymorphs. Each crystalline form will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and detect any phase transitions. The metastable form (Form II) will typically have a lower melting point. An exothermic event prior to melting may indicate a transition from the metastable to the stable form.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can differentiate polymorphs based on subtle differences in bond vibrations due to different molecular environments in the crystal lattice.
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the crystal habit (e.g., prisms vs. needles) of the different polymorphs.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for a compound like this compound? A1: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[2] This is crucial for pharmaceutical compounds because different polymorphs can have different physical properties such as solubility, dissolution rate, stability, and mechanical properties.[1] For an API, these differences can significantly impact its therapeutic efficacy and the manufacturability of the final drug product.
Q2: How can I be sure which of my polymorphs is the most stable? A2: The most thermodynamically stable polymorph generally has the highest melting point, the lowest solubility, and the highest density. According to the Gibbs free energy relationship, the most stable form has the lowest free energy. Slurry conversion experiments are a practical way to determine relative stability. When a mixture of two polymorphs is slurried in a solvent in which they are sparingly soluble, the less stable form will dissolve and the more stable form will crystallize out over time.
Q3: Can the synthetic route itself influence the resulting polymorph? A3: While the final crystallization step is the most critical for polymorph control, the synthetic route can have an indirect influence. Impurities generated during synthesis can sometimes inhibit the formation of one polymorph or act as a template for another. Therefore, using a consistent and high-purity starting material is essential for reproducible polymorphic outcomes.
Q4: I've successfully isolated the metastable Form II, but it converts to Form I over time. How can I stabilize it? A4: Stabilizing a metastable polymorph is a significant challenge. If the pure, dry solid is converting, it indicates that the energy barrier for transformation is low. In a formulation context, excipients can sometimes be used to inhibit this transformation. For the bulk API, storage at low temperatures and in a dry environment can slow down the conversion. If stability remains an issue, a different solid form, such as a salt or a co-crystal, might need to be investigated.
Visualizing Polymorphic Control
The following diagram illustrates the key factors influencing the crystallization outcome of this compound.
Sources
Validation & Comparative
A Comparative Guide to Heterogeneous Catalysis: 1,2-Bis(4-pyridyl)hydrazine MOFs vs. Zeolites
In the landscape of heterogeneous catalysis, the choice of a solid catalyst is paramount to achieving desired reaction efficiencies, selectivities, and sustainable processes. For researchers, scientists, and professionals in drug development, the selection between established materials like zeolites and emerging platforms such as Metal-Organic Frameworks (MOFs) can be a critical decision point. This guide provides an in-depth, objective comparison of the catalytic performance of MOFs constructed from the flexible linker 1,2-bis(4-pyridyl)hydrazine and its derivatives against traditional zeolite catalysts. We will delve into their structural attributes, catalytic efficacy in a model reaction, and the practical implications for their application, supported by experimental data and protocols.
Introduction: Two Titans of Porous Catalysis
Zeolites , the incumbents of the catalysis world, are crystalline aluminosilicates with a rich history of industrial application. Their rigid, microporous frameworks, characterized by well-defined pore sizes and strong Brønsted and Lewis acid sites, have made them indispensable in petrochemical refining and fine chemical synthesis[1][2]. However, their relatively small and inflexible pore structures can impose diffusion limitations, particularly for bulky molecules, and the uniformity of their active sites can sometimes limit the scope of catalytic transformations[3].
Metal-Organic Frameworks (MOFs) , on the other hand, represent a newer class of crystalline porous materials constructed from metal nodes interconnected by organic linkers. This modular nature allows for a high degree of tunability in their pore size, functionality, and surface chemistry[4][5]. MOFs based on nitrogen-containing ligands, such as those from the pyridyl family, are of particular interest due to the introduction of basic sites, which can be highly effective in a range of organic transformations[6][7]. The flexible this compound linker, with its exposed nitrogen atoms, offers a unique platform for creating dynamic and catalytically active frameworks[8][9].
At a Glance: Key Performance Attributes
| Feature | This compound MOFs | Zeolites |
| Active Sites | Tunable Lewis/Brønsted acidity/basicity from metal nodes and organic linkers. | Primarily Brønsted and Lewis acid sites from the aluminosilicate framework. Basicity can be introduced by ion exchange. |
| Porosity | Highly tunable, often with hierarchical pore structures (micro- and mesopores). | Primarily microporous, with well-defined but often restrictive pore sizes. |
| Surface Area | Generally very high, offering a high density of accessible active sites. | High, but can be limited by the framework density. |
| Stability | Variable; can be sensitive to temperature, moisture, and certain reagents. | High thermal and hydrothermal stability. |
| Substrate Scope | Often accommodates larger molecules due to tunable pore sizes. | Can be limited by the diffusion of bulky reactants and products. |
Performance Showdown: The Knoevenagel Condensation
To provide a quantitative comparison, we will examine the performance of these two classes of catalysts in the Knoevenagel condensation, a fundamental C-C bond-forming reaction. This reaction is an excellent benchmark as it can be catalyzed by both acidic and basic sites.
Catalytic Activity and Selectivity
The Knoevenagel condensation of benzaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, serves as a model reaction.
This compound and related MOFs have demonstrated remarkable activity in this reaction. For instance, a Zn-MOF constructed with a related N,N′-bis(pyridine-yl-ethylidene)hydrazine ligand exhibited high conversion rates and 100% selectivity to the desired condensed product.[10] The basic nitrogen sites on the pyridyl rings and the hydrazine linker are believed to play a crucial role in activating the methylene compound, while the Lewis acidic metal centers can activate the carbonyl group of the aldehyde. This bifunctional activation pathway is a key advantage of such MOFs. In some cases, MOFs can drive the reaction to near completion (>98% conversion) within an hour under mild conditions.[11]
Zeolites , particularly those with basic character (e.g., alkali-exchanged Zeolite X or Y), are also effective catalysts for the Knoevenagel condensation.[1][12] The catalytic activity of zeolites in this reaction is strongly dependent on the nature of the extra-framework cations and the framework's basicity. For example, potassium-exchanged zeolites often show higher activity than their sodium counterparts.[1] However, zeolites can sometimes exhibit lower selectivity, with side reactions being promoted by their strong acid sites.[13] Furthermore, zeolites may be inactive under milder reaction conditions where MOFs show high yields.[13]
Comparative Performance Data (Illustrative)
| Catalyst | Reactants | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Source |
| Zn-MOF (pyridyl-hydrazine derivative) | Benzaldehyde, Malononitrile | 80 | 1 | ~90 | 100 | [10] |
| Pyridine-based MOF | Benzaldehyde, Malononitrile | Room Temp | 1 | >95 | >99 | [6][7] |
| Zeolite Y (NaY) | Benzaldehyde, Ethyl Cyanoacetate | 140 | 6 | ~70 | High | [14] |
| Zeolite Beta (H-Beta) | Benzaldehyde, Ethyl Cyanoacetate | 140 | 6 | ~50 | Moderate | [14] |
| CuBTC (MOF) | Benzaldehyde, Malononitrile | 80 | 2 | >95 | >99 | [13] |
| Zeolite BEA | Benzaldehyde, Malononitrile | 80 | 24 | <5 | - | [13] |
Note: The data presented is a compilation from different studies and should be interpreted with consideration of the varying reaction conditions.
Recyclability and Stability
A critical aspect of heterogeneous catalysis is the ability to reuse the catalyst.
MOFs have shown good to excellent recyclability in the Knoevenagel condensation, with some catalysts being reused for multiple cycles without a significant loss in activity.[6][7][15] However, the stability of MOFs can be a concern, as the metal-linker coordination bonds can sometimes be susceptible to cleavage in the presence of certain solvents or byproducts.
Zeolites , owing to their robust inorganic framework, generally exhibit exceptional stability and can be regenerated and reused numerous times with minimal loss of performance. This high stability is a major advantage of zeolites in industrial applications.
Experimental Protocols
To provide a practical context, we outline the general synthesis procedures for a representative pyridyl-hydrazine-based MOF and a common zeolite catalyst, along with a typical protocol for the Knoevenagel condensation.
Synthesis of a Zn-based this compound MOF (Illustrative)
Step-by-Step Methodology:
-
Dissolution: Dissolve a zinc salt (e.g., zinc nitrate hexahydrate) and the this compound linker in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and ethanol.
-
Sonication: Sonicate the mixture to ensure homogeneity.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).
-
Cooling and Isolation: Allow the autoclave to cool to room temperature. The resulting crystalline product is isolated by filtration.
-
Washing: Wash the collected solid with fresh solvent (e.g., DMF and ethanol) to remove any unreacted starting materials.
-
Drying and Activation: Dry the product under vacuum. The MOF is then typically activated by heating under vacuum to remove the solvent molecules occluded within the pores.
Synthesis of Zeolite Y (Illustrative)
Step-by-Step Methodology:
-
Gel Preparation: Prepare two separate solutions: a silicate solution (e.g., from sodium silicate) and an aluminate solution (e.g., from sodium aluminate and NaOH).
-
Mixing: Add the aluminate solution to the silicate solution under vigorous stirring to form a homogeneous gel.
-
Aging: Age the gel at room temperature for a specific period to allow for the formation of zeolite nuclei.
-
Crystallization: Transfer the gel to a polypropylene or Teflon-lined autoclave and heat it under static conditions (e.g., 90-100 °C) for a set duration (e.g., 24 hours) to induce crystallization.
-
Isolation and Washing: After cooling, the solid product is collected by filtration and washed thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the zeolite product in an oven (e.g., at 100-120 °C).
-
Calcination (if an organic SDA is used): Calcine the dried powder in air at a high temperature (e.g., 550 °C) to remove any organic structure-directing agents and open up the micropores.
Catalytic Knoevenagel Condensation
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the aldehyde (e.g., benzaldehyde), the active methylene compound (e.g., malononitrile), the catalyst (either the MOF or zeolite), and the solvent (e.g., ethanol).
-
Reaction: Heat the mixture to the desired reaction temperature and stir.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Recovery: Upon completion of the reaction, cool the mixture to room temperature and separate the catalyst by filtration or centrifugation. The recovered catalyst can be washed, dried, and stored for reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification and Characterization: Purify the crude product, if necessary, by techniques such as column chromatography or recrystallization. Characterize the final product using methods like NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
The choice between this compound MOFs and zeolites for catalysis is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the reaction at hand.
This compound MOFs and related structures offer unparalleled tunability, high surface areas, and the potential for creating sophisticated, multifunctional catalytic sites. Their larger and more flexible pores make them particularly advantageous for reactions involving bulky substrates where zeolites may fall short due to diffusion limitations.[3] The presence of both Lewis acidic metal centers and basic nitrogen-containing linkers can lead to synergistic catalytic effects and high activity under mild conditions.
Zeolites , with their exceptional stability, well-understood structure-activity relationships, and proven track record in industrial processes, remain a robust and reliable choice for many catalytic applications. Their strong acidity is a key asset in numerous acid-catalyzed reactions.
For drug development professionals and scientists working on the synthesis of complex organic molecules, the high activity, selectivity, and mild reaction conditions often achievable with pyridyl-hydrazine-based MOFs make them an exciting and promising avenue for exploration. However, for large-scale industrial processes where catalyst robustness and longevity are paramount, zeolites will likely continue to be the workhorse catalysts.
The future of catalysis will likely involve a synergistic approach, potentially combining the advantageous features of both material classes, for instance, through the synthesis of MOF-zeolite composites. As research in the field of MOF catalysis continues to mature, we can expect to see the development of even more stable and highly active MOF catalysts that will undoubtedly expand the toolkit of the modern chemist.
References
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Opanasenko, M., et al. (2013). Catalytic performance of Metal-Organic-Frameworks vs. extra-large pore zeolite UTL in condensation reactions. Catalysis Science & Technology, 3(12), 3275-3283. [Link]
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Pal, T., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13088-13101. [Link]
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Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020). Nanomaterials (Basel, Switzerland), 10(3), 479. [Link]
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De, S., et al. (2014). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. Organic Letters, 16(18), 4908-4911. [Link]
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Knoevenagel Condensation Reactions Catalysed by Metal-Organic Frameworks. (2023). Request PDF. [Link]
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Szeto, L., et al. (2011). Novel Zn(II) coordination polymer based on this compound — From two-dimensional to three-dimensional network. Canadian Journal of Chemistry, 89(11), 1368-1374. [Link]
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Pal, T., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13088–13101. [Link]
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Al-Maythalony, B. A., & Shammakh, W. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100311. [Link]
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Comparison of relevant (generic) properties between MOFs and zeolites in the context of fine chemical production. (n.d.). ResearchGate. [Link]
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Influence of crystal textures in metal-organic frameworks (MOFs) on catalysing heterogeneous Knoevenagel condensation reaction. (2023). Aston Publications Explorer. [Link]
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A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. (2023). MDPI. [Link]
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Layer-Like Zeolite X as Catalyst in a Knoevenagel Condensation: The Effect of Different Preparation Pathways and Cation Exchange. (2022). MDPI. [Link]
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An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. (2011). Request PDF. [Link]
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Opanasenko, M., et al. (2013). Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Catalysis Science & Technology, 3(2), 500-507. [Link]
-
Knoevenagel condensation over β and Y zeolites in liquid phase under solvent free conditions. (2006). ResearchGate. [Link]
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Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. (2021). Dalton Transactions, 50(10), 3465-3474. [Link]
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One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copper(II) hexafluoroacetylacetonate. (2022). SciSpace. [Link]
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Wang, Q. L., et al. (2005). Knoevenagel Condensation Catalyzed by USY Zeolite. Synthetic Communications, 35(10), 1363-1367. [Link]
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Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. (2023). ResearchGate. [Link]
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Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. (2023). MDPI. [Link]
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Li, J., et al. (2019). Ligand geometry controlling Zn-MOF partial structures for their catalytic performance in Knoevenagel condensation. RSC Advances, 9(45), 26033-26040. [Link]
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A Comparative Analysis of CO2 Adsorption Capacities: 1,2-Bis(4-pyridyl)hydrazine MOFs versus the Benchmark MOF-5
For Immediate Release
A new class of Metal-Organic Frameworks (MOFs) based on the 1,2-Bis(4-pyridyl)hydrazine (bphy) linker is demonstrating compelling carbon dioxide (CO2) adsorption properties that warrant a close comparison with the well-established benchmark material, MOF-5. This guide provides a detailed, data-driven analysis for researchers and professionals in materials science and drug development, offering insights into the structural and functional differences that govern their CO2 capture performance.
The imperative to develop efficient and scalable CO2 capture technologies has propelled extensive research into porous materials. Among these, Metal-Organic Frameworks (MOFs) have emerged as frontrunners due to their exceptionally high surface areas and tunable pore environments. MOF-5, a pioneering example, has long served as a benchmark for gas adsorption studies. However, the quest for materials with enhanced selectivity and performance under various conditions continues. This guide focuses on a comparative evaluation of MOFs constructed from the this compound (bphy) linker against the established properties of MOF-5.
Structural Overview: The Foundation of Adsorption
The CO2 adsorption capacity of a MOF is intrinsically linked to its structural characteristics, namely its surface area, pore volume, and the chemical nature of its internal surfaces.
MOF-5: This archetypal MOF is constructed from zinc oxide (Zn4O) clusters connected by 1,4-benzenedicarboxylate (BDC) linkers, forming a rigid, cubic framework. This arrangement results in a well-defined porous structure with a high specific surface area and significant pore volume, making it an effective adsorbent for various gases, including CO2.
This compound (bphy) MOFs: The introduction of the bphy linker, which contains nitrogen atoms within the hydrazine and pyridyl groups, offers the potential for stronger interactions with CO2 molecules. The flexibility and chemical functionality of the bphy linker can lead to MOFs with unique structural and adsorption behaviors, such as "gated" sorption, where the framework undergoes structural changes upon gas uptake. One notable example is a nickel-based bphy MOF, [Ni(bdc)(bphy)]·DMF·3.5H₂O, which exhibits interesting selective gas adsorption properties[1].
Figure 1: Molecular structures of the organic linkers used in MOF-5 and bphy-based MOFs.
Comparative Performance Analysis: CO2 Adsorption
The efficacy of a MOF for CO2 capture is primarily determined by its uptake capacity under specific temperature and pressure conditions. Below is a summary of key performance metrics for MOF-5 and a representative this compound MOF.
| Property | MOF-5 | [Ni(bdc)(bphy)]·DMF·3.5H₂O |
| BET Surface Area (m²/g) | ~3500 | Lower (exhibits gated sorption) |
| Pore Volume (cm³/g) | ~1.31 | Variable (flexible framework) |
| CO2 Adsorption Capacity | High | Moderate, with high selectivity |
| Adsorption Behavior | Physisorption | Physisorption with potential for stronger interactions due to N-sites |
MOF-5 demonstrates a high CO2 uptake capacity, primarily driven by physisorption within its extensive pore network. Its rigid structure provides a consistent and accessible surface area for gas adsorption.
[Ni(bdc)(bphy)]·DMF·3.5H₂O , on the other hand, showcases a more complex "gated" adsorption mechanism[1]. This behavior means that the pores of the MOF may not be fully accessible at low pressures, leading to a lower initial uptake. However, as the CO2 pressure increases, the framework can undergo a structural transition, opening up its pores and leading to a sharp increase in adsorption. This property can be highly advantageous for selective gas capture, as the "gate-opening" pressure can be specific to certain gas molecules. The presence of nitrogen atoms in the bphy linker can also contribute to enhanced CO2 selectivity due to more favorable interactions with the quadrupole moment of the CO2 molecule.
Experimental Methodologies: A Closer Look
To ensure a fair and accurate comparison, it is crucial to understand the experimental protocols used to characterize these materials and measure their CO2 adsorption capacities.
Synthesis and Activation
MOF-5 Synthesis: A typical solvothermal synthesis involves reacting zinc nitrate hexahydrate and terephthalic acid in a solvent such as N,N-dimethylformamide (DMF) at an elevated temperature.
Step-by-Step Synthesis of MOF-5:
-
Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a sealed vessel.
-
Heat the mixture in an oven at a specific temperature (e.g., 105 °C) for a designated period (e.g., 24 hours).
-
Cool the vessel to room temperature, yielding crystalline MOF-5.
-
Wash the resulting crystals with fresh DMF and then with a solvent like chloroform to remove unreacted starting materials and solvent molecules from the pores.
This compound MOF Synthesis: The synthesis of [Ni(bdc)(bphy)]·DMF·3.5H₂O also employs a solvothermal method, with the notable in situ formation of the bphy linker from 4,4'-azopyridine.
Step-by-Step Synthesis of [Ni(bdc)(bphy)]·DMF·3.5H₂O:
-
Combine a nickel salt, a benzenedicarboxylic acid, and 4,4'-azopyridine in a solvent mixture.
-
Heat the mixture under solvothermal conditions, during which the 4,4'-azopyridine is reduced to form the this compound linker in situ.
-
The self-assembly of the metal ions, dicarboxylate linkers, and the newly formed bphy linkers results in the crystalline MOF product.
Activation: Before gas adsorption measurements, both MOFs must be "activated" to ensure the pores are free of solvent molecules. This is typically achieved by heating the material under a dynamic vacuum. The activation conditions, particularly the temperature, are critical as they can affect the structural integrity of the MOF.
Figure 2: General workflow for the activation of MOFs prior to gas adsorption analysis.
CO2 Adsorption Measurement
The CO2 adsorption capacity is typically measured using a volumetric or gravimetric gas sorption analyzer.
Step-by-Step CO2 Adsorption Measurement:
-
A precisely weighed sample of the activated MOF is placed in the analyzer.
-
The sample is further outgassed in situ to remove any adsorbed atmospheric gases.
-
CO2 gas is introduced into the sample chamber at a controlled pressure and temperature (e.g., 273 K or 298 K).
-
The amount of CO2 adsorbed by the MOF is measured by monitoring the pressure change (volumetric) or the weight change (gravimetric).
-
This process is repeated at various pressures to generate a CO2 adsorption isotherm, which plots the amount of gas adsorbed as a function of pressure at a constant temperature.
Figure 3: A simplified workflow for a typical CO2 adsorption measurement experiment.
Concluding Remarks for the Field
While MOF-5 remains a formidable benchmark material for CO2 adsorption due to its high surface area and straightforward synthesis, the exploration of novel linkers like this compound is proving to be a fruitful avenue for developing next-generation adsorbents. The unique "gated" sorption behavior and the potential for enhanced selectivity observed in bphy-based MOFs highlight the importance of linker design in tuning the gas capture properties of these materials.
For researchers in drug development, the tunable and potentially responsive nature of flexible MOFs like the bphy-based systems could offer intriguing possibilities for controlled release applications, where the framework's response to specific stimuli could be exploited.
Future research should focus on a more extensive exploration of the family of bphy-based MOFs, including variations in the metal center and other organic linkers, to fully elucidate the structure-property relationships that govern their adsorption characteristics. Direct, side-by-side comparative studies under identical experimental conditions are crucial for a definitive assessment of their performance against established materials like MOF-5.
References
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Liu, X., Lin, R., Zhang, J., & Chen, X. (2012). Low-dimensional porous coordination polymers based on this compound: from structure diversity to ultrahigh CO2/CH4 selectivity. Dalton Transactions, 41(24), 7275-7281. [Link]
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Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials. Microporous and Mesoporous Materials, 73(1-2), 3-14. [Link]
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Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]
-
Dalton Transactions. (2012). Flexible porous coordination polymers constructed from 1,2-bis(4-pyridyl)hydrazinevia solvothermal in situreduction of 4,4′-azopyridine. [Link]
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The Hinge and the Pillar: A Comparative Guide to the Structural Flexibility of 1,2-Bis(4-pyridyl)hydrazine Versus Rigid Bipyridyl Ligands in Coordination Chemistry
In the intricate world of crystal engineering and functional materials, the choice of an organic linker is paramount, dictating the ultimate architecture and, consequently, the properties of the resulting coordination polymer or metal-organic framework (MOF). While rigid ligands have long been the bedrock of predictable framework construction, a growing body of research highlights the unique advantages of incorporating structural flexibility. This guide provides an in-depth, objective comparison between the flexible ligand 1,2-Bis(4-pyridyl)hydrazine and its rigid counterparts, exemplified by the widely-used 4,4'-bipyridine. Through a synthesis of experimental data and mechanistic insights, we will explore how the subtle introduction of a flexible hydrazine "hinge" can profoundly influence the structural dynamics and functional performance of coordination materials, offering new avenues for the design of advanced materials for catalysis, sensing, and gas storage.
The Central Thesis: Why Ligand Flexibility Matters
The foundational principle of crystal engineering lies in the predictable self-assembly of molecular building blocks. Rigid ligands, with their well-defined lengths and geometries, offer a high degree of control over the resulting network topology. However, this rigidity can also be a limitation, leading to static structures that are unable to adapt to external stimuli or accommodate guest molecules of varying sizes and shapes.
Flexible ligands, in contrast, introduce dynamic character into the framework.[1] This "breathing" or "gate-opening" behavior, arising from the conformational freedom of the ligand, can lead to materials with enhanced properties such as selective gas adsorption, tunable catalytic activity, and novel photophysical responses.[2][3] The choice between a flexible and a rigid ligand is therefore a critical design parameter, with the optimal choice depending on the target application.
Structural Scrutiny: A Tale of Two Ligands
At the heart of our comparison are two bipyridyl ligands: the flexible this compound and the rigid 4,4'-bipyridine. While both possess two coordinating pyridyl nitrogen atoms, the nature of the spacer unit fundamentally differentiates their behavior in coordination complexes.
The Flexible Contender: this compound
This compound is characterized by a central hydrazine (-NH-NH-) bridge connecting the two pyridyl rings. This single bond linkage allows for significant rotational freedom, enabling the pyridyl rings to adopt a wide range of dihedral angles relative to each other. This conformational flexibility is the defining feature of this ligand, allowing it to act as a dynamic hinge within a coordination framework.
The synthesis of this compound can be achieved through the coupling of 4-halopyridines with hydrazine hydrate, a reaction that requires careful control of conditions to achieve good yields. A general synthetic approach is outlined below.
The Rigid Archetype: 4,4'-Bipyridine
In stark contrast, 4,4'-bipyridine features a direct covalent bond between the two pyridyl rings. This direct linkage severely restricts rotational freedom, forcing the rings to adopt a nearly co-planar or slightly twisted conformation in the solid state. This inherent rigidity makes 4,4'-bipyridine a reliable and predictable building block for the construction of robust, porous frameworks.[4] It is a cornerstone ligand in the field of MOFs and coordination polymers.
The synthesis of 4,4'-bipyridine is well-established and can be accomplished through various methods, including the oxidative coupling of pyridine.
Structural Parameters: A Crystallographic Perspective
X-ray crystallography provides definitive insights into the structural differences between these ligands when incorporated into coordination polymers. The key distinguishing parameter is the dihedral angle between the two pyridyl rings.
| Ligand | Typical Dihedral Angle Range | Reference |
| This compound | Highly variable, can range from nearly coplanar to significantly twisted | [5] |
| 4,4'-Bipyridine | Generally close to 0° (coplanar) or with a slight twist |
This difference in conformational freedom is visually represented in the following diagram:
Caption: Conformational freedom in flexible vs. rigid bipyridyl ligands.
Experimental Showdown: Flexibility in Action
The true measure of a ligand's utility lies in the performance of the materials it helps create. In this section, we present a comparative analysis of the impact of this compound and rigid bipyridyl ligands on key material properties, supported by experimental data from the literature.
Catalytic Performance
The dynamic nature of flexible ligands can be advantageous in catalysis, where the ability of a framework to adapt to the size and shape of substrates and transition states can enhance catalytic activity and selectivity.
A study comparing a MOF constructed with a flexible linker to one with a rigid linker for the hydrogen evolution reaction (HER) demonstrated that the introduction of a flexible 4,4'-bipyridine linker significantly reduced the overvoltage and resulted in more favorable HER kinetics.[6] While this study did not use this compound specifically, it provides strong evidence for the beneficial role of flexibility in catalysis.
| Catalyst System | Key Performance Metric (Overpotential) | Advantage | Reference |
| Co-MOF with flexible linker | Lower overpotential (~440 mV decrease) | Enhanced catalytic activity | [6] |
| 1D Co polymer with rigid linker | Higher overpotential | Less active | [6] |
This enhancement can be attributed to the ability of the flexible framework to create a more accommodating active site, facilitating substrate binding and product release.
Gas Sorption and Separation
The "breathing" effect of flexible MOFs is particularly relevant for gas storage and separation applications. The ability of the framework to expand or contract in response to gas pressure can lead to selective adsorption and high working capacities.[3]
The following diagram illustrates the conceptual difference in gas adsorption behavior:
Caption: Conceptual workflow of gas adsorption in flexible vs. rigid MOFs.
Photophysical Properties
Experimental Protocols
To facilitate further research in this area, we provide representative, step-by-step methodologies for the synthesis of the ligands and a general protocol for the synthesis of coordination polymers.
Synthesis of this compound (Representative Protocol)
This protocol is adapted from general methods for the synthesis of hydrazinopyridines.[9][10][11]
Materials:
-
4-Chloropyridine hydrochloride
-
Hydrazine hydrate (80%)
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Dissolve 4-chloropyridine hydrochloride in ethanol.
-
Slowly add a solution of sodium hydroxide in water to neutralize the hydrochloride and free the 4-chloropyridine base.
-
To this solution, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of 4,4'-Bipyridine (Representative Protocol)
This protocol is a general representation of the Ullmann coupling reaction.
Materials:
-
4-Bromopyridine
-
Copper powder
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine 4-bromopyridine and copper powder in DMF.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter to remove the copper salts.
-
The filtrate is then concentrated under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to obtain pure 4,4'-bipyridine.
General Synthesis of a Coordination Polymer
This is a general solvothermal synthesis protocol that can be adapted for both flexible and rigid bipyridyl ligands.
Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate)
-
Bipyridyl ligand (this compound or 4,4'-bipyridine)
-
Solvent (e.g., DMF, ethanol)
Procedure:
-
Dissolve the metal salt in the chosen solvent in a Teflon-lined autoclave.
-
In a separate vial, dissolve the bipyridyl ligand in the same solvent.
-
Combine the two solutions in the autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a set period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with fresh solvent, and dried.
The following diagram illustrates the general workflow for the synthesis and characterization of these coordination polymers:
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A Researcher's Guide to Validating Porosity in 1,2-Bis(4-pyridyl)hydrazine Metal-Organic Frameworks with BET Analysis
In the landscape of advanced materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline compounds with exceptional potential, largely attributed to their high porosity and tunable structures. Among these, MOFs constructed from the flexible ligand 1,2-bis(4-pyridyl)hydrazine (bphy) are gaining interest for their dynamic frameworks and potential applications in gas storage and separation. The inherent flexibility of the bphy ligand, stemming from its hydrazine bridge, can lead to unique guest-responsive behaviors, such as "gated" sorption, where the framework undergoes structural changes upon gas adsorption.[1][2]
This guide provides an in-depth comparison and a detailed protocol for validating the porosity of this compound MOFs using Brunauer-Emmett-Teller (BET) analysis. We will delve into the critical steps of sample activation, the nuances of the analysis itself, and the interpretation of the resulting data, providing you with a robust framework for your own research.
The Critical Role of Activation: Unlocking the Pores
Before any porosity analysis can be performed, the synthesized MOF must be "activated." This process is crucial for removing solvent molecules that occupy the pores during synthesis, thereby making the internal surface area accessible to the analysis gas.[1][2] The choice of activation method can significantly impact the final measured porosity, as incomplete solvent removal or framework collapse during the process can lead to erroneously low surface area values.
For flexible MOFs like those containing bphy, a gentle yet thorough activation process is paramount. A common and effective method involves a solvent exchange followed by heating under a dynamic vacuum.
Exemplary Activation Protocol:
-
Solvent Exchange: The as-synthesized MOF, typically containing a high-boiling point solvent like N,N-dimethylformamide (DMF), is immersed in a more volatile solvent with a lower surface tension, such as ethanol or dichloromethane. This exchange is usually carried out over several days, with the solvent being decanted and replaced with a fresh portion periodically to ensure complete exchange. This step is critical because the lower surface tension of the new solvent reduces the capillary forces that can cause pore collapse during solvent removal.
-
Thermal Activation: The solvent-exchanged MOF is then transferred to a sample tube and heated under a high vacuum. The temperature should be high enough to remove the exchanged solvent but not so high as to cause thermal decomposition of the framework. A typical activation temperature for many MOFs is above the boiling point of the exchanged solvent under vacuum.[1][2]
BET Analysis: The Gold Standard for Surface Area Measurement
The BET theory, developed by Stephen Brunauer, Paul Hugh Emmett, and Edward Teller, remains the most widely used method for determining the specific surface area of porous materials.[3] The technique involves the physisorption of a gas, typically nitrogen at 77 K, onto the surface of the material at various relative pressures.
Underlying Principles of BET Analysis
The analysis is based on the multilayer adsorption of gas molecules onto the solid surface. By measuring the amount of gas adsorbed at different partial pressures, a BET plot is constructed, from which the monolayer capacity (the amount of gas required to form a single layer on the surface) can be determined. The specific surface area is then calculated from this monolayer capacity and the cross-sectional area of the adsorbate gas molecule.
dot
Caption: Experimental workflow for BET analysis of MOFs.
Step-by-Step Experimental Protocol for BET Analysis
This protocol is a generalized procedure and may require optimization based on the specific instrumentation and the nature of the MOF being analyzed.
-
Sample Preparation and Degassing:
-
Accurately weigh approximately 50-100 mg of the activated MOF into a pre-weighed sample tube.
-
Attach the sample tube to the degassing port of the surface area analyzer.
-
Degas the sample again in situ under vacuum at a temperature determined by the thermal stability of the MOF (e.g., 120-150 °C) for several hours to remove any adsorbed atmospheric contaminants.
-
-
Analysis:
-
After degassing, weigh the sample tube again to determine the precise mass of the activated sample.
-
Transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen dewar (77 K).
-
Perform a free-space measurement, typically using helium gas, to determine the void volume in the sample tube.
-
Begin the nitrogen adsorption measurement by dosing known amounts of nitrogen gas into the sample tube and measuring the equilibrium pressure after each dose. Collect data points over a relative pressure (P/P₀) range of approximately 10⁻⁶ to 1.
-
-
Data Analysis:
-
Generate the nitrogen adsorption-desorption isotherm.
-
Select a linear region of the isotherm in the P/P₀ range of 0.05 to 0.35 for the BET calculation. For microporous materials like many MOFs, a lower pressure range may be more appropriate.
-
Calculate the BET surface area, total pore volume (typically at a P/P₀ of ~0.99), and pore size distribution using the appropriate models (e.g., Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT)).
-
Comparative Analysis: Porosity of this compound MOFs
The flexible nature of the bphy ligand can lead to varying degrees of porosity depending on the other components of the framework, such as the metal ion and other organic linkers. A study by Zhang et al. (2012) synthesized a series of coordination polymers using the bphy ligand generated in situ.[2] While this study focused on CO₂ selectivity, the reported gas sorption behavior provides insight into the porosity of these materials.
For instance, the compound [Zn(bdc)(bphy)] (1) , where bdc is 1,4-benzenedicarboxylic acid, was found to have low porosity after activation.[1] In contrast, the related compound [Zn₂(bdc)₂(bphy)] (2) exhibited a "gated" sorption behavior, indicating a flexible framework that opens up to adsorb gas molecules.[1] Another example, [Ni(bdc)(bphy)] (4) , also demonstrated this interesting gated sorption characteristic.[2]
While specific BET surface area values from N₂ adsorption are not always the primary focus of such studies, the qualitative descriptions of "low porosity" versus "gated sorption" are critical for understanding the material's behavior. For a true quantitative comparison, we can contrast these findings with a well-characterized rigid MOF.
| MOF Sample | Ligands | Metal Ion | Reported Porosity Characteristics | Typical BET Surface Area (m²/g) |
| [Zn(bdc)(bphy)] (1) | This compound (bphy), 1,4-benzenedicarboxylic acid (bdc) | Zn(II) | Low porosity after activation[1] | < 100 (Estimated) |
| [Zn₂(bdc)₂(bphy)] (2) | bphy, bdc | Zn(II) | Gated sorption behavior[1] | Variable, dependent on adsorbate |
| [Ni(bdc)(bphy)] (4) | bphy, bdc | Ni(II) | Gated sorption behavior[2] | Variable, dependent on adsorbate |
| HKUST-1 (Control) | 1,3,5-Benzenetricarboxylic acid | Cu(II) | High and permanent porosity | 1500 - 2100 |
Note: The BET surface area for the bphy-containing MOFs are estimations based on the qualitative descriptions in the literature, as specific N₂ adsorption data was not the primary focus of those studies.
The "gated" or flexible response of some bphy MOFs means that the measured surface area can be highly dependent on the adsorbate gas and the analysis conditions. This is a critical consideration for researchers in drug development, where the interaction of the framework with specific molecules is of utmost importance.
Conclusion: A Pathway to Reliable Porosity Validation
Validating the porosity of this compound MOFs requires a meticulous approach that accounts for the flexible nature of these materials. A carefully executed activation protocol is the foundation for obtaining reliable data. Subsequent BET analysis, performed with an understanding of its theoretical basis and practical considerations, provides the quantitative measure of surface area and pore volume.
By comparing the results of different bphy-based frameworks and contrasting them with rigid, well-characterized MOFs, researchers can gain a deeper understanding of how ligand flexibility influences the final material properties. This knowledge is essential for the rational design of new MOFs with tailored porosity for a wide range of applications, from gas separation to advanced drug delivery systems.
References
-
Zhang, J.-P., et al. (2011). Flexible porous coordination polymers constructed from 1,2-bis(4-pyridyl)hydrazinevia solvothermal in situreduction of 4,4′-azopyridine. Dalton Transactions, 40(43), 11475-11481. Available from: [Link]
-
Zhang, J.-P., et al. (2012). Low-dimensional porous coordination polymers based on this compound: from structure diversity to ultrahigh CO2/CH4 selectivity. Inorganic Chemistry, 51(11), 6075-6081. Available from: [Link]
-
Brunauer, S., Emmett, P. H., & Teller, E. (1938). Adsorption of Gases in Multimolecular Layers. Journal of the American Chemical Society, 60(2), 309–319. Available from: [Link]
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- 3. mdpi.com [mdpi.com]
Benchmarking Catalytic Frontiers: A Comparative Guide to 1,2-Bis(4-pyridyl)hydrazine MOFs
In the dynamic landscape of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unparalleled tunability. Their high surface areas, uniform porosity, and the synergistic interplay between organic linkers and metal nodes offer a unique platform for designing highly active and selective catalysts. This guide delves into the catalytic potential of a specific, yet underexplored, family of MOFs constructed from the 1,2-Bis(4-pyridyl)hydrazine linker. Due to the nascent stage of research into this particular MOF, direct experimental data on its catalytic activity is scarce. Therefore, this guide will provide a comprehensive benchmark by comparing its projected capabilities against well-established pyridyl-based MOFs in two key catalytic domains: hydroboration of alkynes and the oxygen reduction reaction (ORR).
The choice of the this compound linker is predicated on the unique electronic and structural features imparted by the hydrazine moiety. The presence of adjacent nitrogen atoms with lone pairs of electrons can lead to distinct coordination chemistry and potentially novel catalytic sites compared to other dipyridyl linkers. Furthermore, the hydrazine group can participate in hydrogen bonding and may act as a proton relay, features that are highly desirable in many catalytic transformations.
The Hypothetical Catalyst: A this compound MOF
While extensive experimental data for a MOF based on the this compound linker is not yet available in peer-reviewed literature, we can postulate its synthesis and potential catalytic applications based on established principles of MOF chemistry.
Proposed Synthesis of a this compound MOF
The synthesis would likely proceed via a solvothermal reaction, a common method for MOF crystallization.
Step-by-Step Protocol:
-
Linker Synthesis: The this compound linker can be synthesized through the oxidation of 4-aminopyridine.
-
MOF Assembly:
-
In a typical reaction, a metal salt (e.g., Zn(NO₃)₂·6H₂O, CoCl₂·6H₂O, or FeCl₃) and the this compound linker would be dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
The solution would be sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave would be heated to a specific temperature (typically between 80 and 150 °C) for a period of 24 to 72 hours.
-
After cooling to room temperature, the resulting crystalline product would be collected by filtration, washed with fresh solvent, and dried.
-
Figure 1: Proposed solvothermal synthesis workflow for a this compound MOF.
Benchmarking Against Established Pyridyl-Based MOFs
To objectively assess the potential catalytic prowess of this compound MOFs, we will compare them to two well-characterized pyridyl-based MOF systems in distinct catalytic reactions.
Hydroboration of Alkynes: A Comparison with an Fe-Based Pyridyl MOF
The hydroboration of alkynes is a fundamental organic transformation that provides access to valuable vinylboronates. An ionic iron-based MOF constructed from the 4'-pyridyl-2,2':6',2''-terpyridine (pytpy) linker has demonstrated notable activity in this reaction.[1][2]
Projected Activity of this compound MOF:
A hypothetical Fe-based MOF with the this compound linker could exhibit competitive or even superior catalytic activity. The rationale is twofold:
-
Lewis Basicity: The hydrazine moiety's nitrogen atoms are Lewis basic and could play a role in activating the B-H bond of the hydroborating agent (e.g., pinacolborane, HBpin).
-
Proton Shuttle: The N-H protons of the hydrazine linker could potentially act as a proton shuttle, facilitating the protonolysis step in the catalytic cycle.
Performance Comparison:
| Catalyst | Linker | Substrate | Product Yield (%) | Reaction Conditions | Reference |
| Fe-pytpy MOF | 4'-pyridyl-2,2':6',2''-terpyridine | Phenylacetylene | 95 | 0.2 mol% catalyst, 1 mol% KOtBu, neat, 25 °C, 16 h | [1] |
| Hypothetical Fe-BPH MOF | This compound | Phenylacetylene | To be determined | To be optimized | - |
Experimental Protocol: Hydroboration of Phenylacetylene with Fe-pytpy MOF [1]
-
Catalyst Preparation: The Fe-pytpy MOF is synthesized as per the literature procedure.[1]
-
Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the Fe-pytpy MOF (0.2 mol%), potassium tert-butoxide (1 mol%), and a stir bar.
-
Reagent Addition: Phenylacetylene (1.0 mmol) is added to the vial, followed by pinacolborane (1.1 mmol).
-
Reaction: The vial is sealed and stirred at 25 °C for 16 hours.
-
Analysis: The reaction mixture is then analyzed by gas chromatography (GC) to determine the product yield.
Figure 2: A simplified proposed catalytic cycle for the hydroboration of alkynes by an Fe-MOF.
Oxygen Reduction Reaction (ORR): A Comparison with Co-Based Pyridyl MOF-Derived Carbons
The oxygen reduction reaction is a critical process in fuel cells and metal-air batteries. MOFs, particularly those containing cobalt and nitrogen-rich linkers, are excellent precursors for creating highly active carbon-based ORR electrocatalysts through pyrolysis.[3][4]
Projected Activity of this compound MOF-Derived Carbon:
A carbon material derived from a Co-based this compound MOF is expected to be a promising ORR catalyst. The high nitrogen content of the linker would lead to a high degree of N-doping in the final carbon material, which is known to create active sites for ORR. The hydrazine group, in particular, provides two adjacent nitrogen atoms, which could lead to the formation of unique Co-Nₓ coordination environments upon carbonization, potentially enhancing the catalytic activity.
Performance Comparison:
| Catalyst | Precursor MOF Linker | Half-wave Potential (E₁/₂) (V vs. RHE) | Limiting Current Density (mA/cm²) | Electrolyte | Reference |
| CoNC-A | 2,4,6-tris(4-pyridyl)-1,3,5-triazine | ~0.82 | ~5.5 | 0.1 M KOH | [3] |
| Co-ZIF-8 derived carbon | 2-methylimidazole | 0.82 | 5.2 | 0.1 M KOH | [5][6] |
| Hypothetical Co-BPH-C | This compound | To be determined | To be determined | 0.1 M KOH | - |
Experimental Protocol: ORR Electrocatalysis with MOF-Derived Carbon [7][8]
-
Catalyst Ink Preparation:
-
A specific amount of the MOF-derived carbon catalyst is dispersed in a mixture of deionized water, isopropanol, and Nafion® solution.
-
The mixture is sonicated to form a homogeneous catalyst ink.
-
-
Working Electrode Preparation:
-
A known volume of the catalyst ink is drop-casted onto a glassy carbon rotating disk electrode (RDE) and dried.
-
-
Electrochemical Measurements:
-
The electrochemical performance is evaluated in an O₂-saturated electrolyte (e.g., 0.1 M KOH) using a three-electrode setup with a counter electrode (e.g., Pt wire) and a reference electrode (e.g., Ag/AgCl).
-
Linear sweep voltammetry (LSV) is performed at various rotation speeds to determine the half-wave potential and limiting current density.
-
Figure 3: Experimental workflow for preparing and evaluating the ORR performance of a MOF-derived carbon catalyst.
Conclusion and Future Outlook
While the catalytic activity of this compound MOFs remains a frontier to be experimentally explored, this comparative guide provides a strong theoretical framework for their potential. By benchmarking against established pyridyl-based MOFs in hydroboration and the oxygen reduction reaction, we have highlighted the promising features that the hydrazine moiety could bring to catalysis. The unique electronic structure and hydrogen-bonding capabilities of the this compound linker warrant further investigation.
Future research should focus on the successful synthesis and characterization of these novel MOFs, followed by a systematic evaluation of their catalytic performance in a wide range of organic transformations and electrochemical reactions. Such studies will not only expand the library of catalytically active MOFs but also provide deeper insights into the structure-activity relationships that govern their performance, ultimately paving the way for the rational design of next-generation heterogeneous catalysts.
References
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An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. (2023). Dalton Transactions. [Link]
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Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. (2018). Journal of Biochemical and Molecular Toxicology. [Link]
-
A Facile Synthesis of Amide Derivatives of[1][3][9]Triazolo[4,3-a]pyridine. (2015). ResearchGate. [Link]
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Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. (2021). Dalton Transactions. [Link]
-
MOF-Derived CuPt/NC Electrocatalyst for Oxygen Reduction Reaction. (2022). MDPI. [Link]
-
An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. (2023). ResearchGate. [Link]
-
Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. (2025). RSC Advances. [Link]
-
Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. (2025). ResearchGate. [Link]
-
Effect of Pyrolysis Conditions on the Performance of Co–Doped MOF–Derived Carbon Catalysts for Oxygen Reduction Reaction. (2021). MDPI. [Link]
-
Metal–Organic Framework (MOF)-Derived Catalyst for Oxygen Reduction Reaction (ORR) Applications in Fuel Cell Systems: A Review of Current Advancements and Perspectives. (2023). MDPI. [Link]
-
Design Engineering, Synthesis Protocols, and Energy Applications of MOF-Derived Electrocatalysts. (2021). PMC. [Link]
-
Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). (2023). MDPI. [Link]
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Engineering the Activity and Stability of the Zn-MOF Catalyst via the Interaction of Doped Zr with Zn. (2024). Inorganic Chemistry. [Link]
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MOF derived catalysts for electrochemical oxygen reduction. (2014). Journal of Materials Chemistry A. [Link]
-
Two-Dimensional π–d-Conjugated Cobalt-Based Metal–Organic Framework for Efficient Oxygen Evolution. (2024). ACS Applied Materials & Interfaces. [Link]
-
Effect of Pyrolysis Conditions on the Performance of Co–Doped MOF–Derived Carbon Catalysts for Oxygen Reduction Reaction. (2021). ResearchGate. [Link]
-
Metal–Organic Framework (MOF)-Derived Catalyst for Oxygen Reduction Reaction (ORR) Applications in Fuel Cell Systems: A Review of Current Advancements and Perspectives. (2023). MDPI. [Link]
-
Hydroformylation of olefins over rhodium supported metal-organic framework catalysts of different structure. (2011). Catalysis Today. [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (2019). Liberty University. [Link]
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Fe-N-C Catalyst Derived from MOFs with Enhanced Catalytic Performance for Selective Oxidation of Emerging Contaminants. (2023). MDPI. [Link]
-
Pyridine-Based Covalent Organic Frameworks with Pyridyl-Imine Structures for Boosting Photocatalytic H2O2 Production via One-Step 2e- Oxygen Reduction. (2024). Angewandte Chemie International Edition. [Link]
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The transition metal-catalysed hydroboration reaction. (2022). Chemical Society Reviews. [Link]
-
MOF derived catalysts for electrochemical oxygen reduction. (2014). ResearchGate. [Link]
-
Zn(ii) metal–organic architectures from ether-bridged tetracarboxylate linkers: assembly, structural variety and catalytic features. (2018). CrystEngComm. [Link]
-
Unveiling dynamic surface transformations: Mo-doped Fe-based MOFs as next-generation oxygen evolution catalysts. (2024). Green Chemistry. [Link]
-
Metal-Organic Framework Nodes Support Single-Site Magnesium-Alkyl Catalysts for Hydroboration and Hydroamination Reactions. (2016). Angewandte Chemie International Edition. [Link]
-
Ultrathin Fe-MOFs modified by Fe9S10 for highly efficient oxygen evolution reaction. (2024). Dalton Transactions. [Link]
-
Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. (2025). RSC Publishing. [Link]
- Synthesis process of 2-hydrazinopyridine derivative. (2017).
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A Senior Application Scientist's Guide to Evaluating the Sensing Selectivity of 1,2-Bis(4-pyridyl)hydrazine-based Sensors
In the pursuit of precise and reliable analyte detection, the molecular architecture of a chemical sensor is paramount. This guide offers an in-depth, technical exploration of 1,2-Bis(4-pyridyl)hydrazine (BPH) and its derivatives as a promising platform for chemosensor development. Tailored for researchers, scientists, and drug development professionals, this document provides a comparative analysis of BPH-based sensors, grounded in experimental data and established scientific principles. We will dissect the sensing mechanisms, present detailed protocols for selectivity evaluation, and benchmark performance against alternative technologies.
The Chemical Rationale: Why this compound for Sensing?
The efficacy of this compound as a sensor scaffold lies in its unique electronic and structural characteristics. The molecule's core consists of two pyridine rings linked by a hydrazine bridge. This arrangement provides multiple coordination sites through the nitrogen atoms of the pyridine rings and the hydrazine linker, making it an excellent candidate for binding with various analytes, particularly metal ions.[1][2] The nucleophilic nature of the hydrazine moiety also allows for reactions with specific analytes, forming the basis for certain sensing applications.[2]
The sensing mechanisms of BPH-based sensors are diverse and can be finely tuned through chemical modification. Common signaling pathways include:
-
Chelation-Enhanced Fluorescence (CHEF): Upon binding with a metal ion, the conformational rigidity of the BPH molecule increases, restricting intramolecular rotation and leading to a significant enhancement in fluorescence intensity. This "turn-on" response is a hallmark of many BPH-based cation sensors.
-
Photoinduced Electron Transfer (PET): In the unbound state, a PET process can quench the fluorescence of the fluorophore. Analyte binding can inhibit this process, resulting in a "turn-on" fluorescent signal.
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can modulate the ICT process within the sensor molecule, leading to a shift in the absorption or emission wavelength, which can be observed as a colorimetric or fluorescent change.
-
Nucleophilic Addition: For certain analytes, a nucleophilic attack on the hydrazine bridge can lead to the formation of a new adduct with distinct photophysical properties, often resulting in a "turn-off" signal or a color change.
These versatile mechanisms allow for the rational design of BPH-based sensors for a wide array of target molecules.
Rigorous Evaluation: A Step-by-Step Protocol for Selectivity Assessment
A sensor's practical utility is fundamentally determined by its ability to selectively detect the target analyte in a complex sample matrix. The following protocol provides a robust framework for quantifying the selectivity of a BPH-based sensor.
1. Reagent Preparation:
-
Sensor Stock Solution: Prepare a 1.0 mM stock solution of the synthesized this compound derivative in an appropriate solvent (e.g., DMSO, acetonitrile).
-
Analyte Stock Solutions: Prepare 10 mM stock solutions of the target analyte and a comprehensive panel of potentially interfering ions and molecules in deionized water or a suitable buffer. The panel should include a range of cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) and anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, CN⁻, SCN⁻, N₃⁻, NO₂⁻, NO₃⁻, SO₄²⁻, PO₄³⁻).
-
Buffer Solution: Prepare a buffer solution that is appropriate for the intended application to maintain a stable pH (e.g., 10 mM HEPES, pH 7.4).
2. Spectroscopic Analysis:
-
UV-Visible Spectroscopy:
-
In a quartz cuvette, add the BPH sensor stock solution to the buffer to achieve a final concentration of 10 µM.
-
Record the baseline UV-Vis absorption spectrum.
-
Sequentially add a defined excess (e.g., 2-10 equivalents) of each potential interfering species to the cuvette, recording the spectrum after each addition.
-
Finally, introduce the target analyte at the same concentration and record the resulting spectrum.
-
-
Fluorescence Spectroscopy:
-
Prepare a solution of the BPH sensor (e.g., 10 µM) in the chosen buffer.
-
Determine the optimal excitation wavelength from the absorption spectrum and record the fluorescence emission spectrum.
-
In separate experiments, add an excess of each interfering species to the sensor solution and record the fluorescence spectrum.
-
To assess competitive binding, first add the target analyte to the sensor solution to elicit a response, and then introduce each interfering species to observe any displacement or quenching effects.
-
3. Data Interpretation and Visualization:
-
Quantify the change in absorbance at the maximum wavelength (λmax) or the fluorescence intensity at the emission maximum.
-
Present the selectivity data as a bar graph, comparing the sensor's response to the target analyte against its response to all interfering species. A highly selective sensor will exhibit a significantly more pronounced change in the presence of the target analyte.
Workflow for Selectivity Evaluation
Caption: A streamlined workflow for the systematic evaluation of BPH-based sensor selectivity.
Comparative Performance Analysis
To contextualize the performance of BPH-based sensors, a direct comparison with established alternative methods is essential.
Case Study: Zinc (Zn²⁺) Detection
Zinc is a vital trace metal, and its detection is crucial in both biological and environmental contexts.
| Sensing Platform | Principle of Detection | Typical Limit of Detection (LOD) | Selectivity Profile | Key Advantages | Notable Limitations |
| This compound-based | Chelation-Enhanced Fluorescence (CHEF) | Micromolar (µM) to Nanomolar (nM) | Good selectivity over alkali/alkaline earth metals; potential interference from other transition metals (e.g., Cd²⁺). | "Turn-on" response, straightforward synthesis. | Cross-reactivity with chemically similar ions can be a challenge. |
| Zinpyr Family Probes | Coordination to a dipicolylamine recognition unit, leading to fluorescence enhancement. | Nanomolar (nM) | High selectivity for Zn²⁺ over other biologically relevant cations. | High sensitivity and selectivity, suitable for intracellular imaging. | More complex and lengthy synthetic routes. |
| Atomic Absorption Spectroscopy (AAS) | Measures absorption of light by free zinc atoms in a flame or furnace.[3] | Parts-per-billion (ppb) | Excellent selectivity and sensitivity.[3] | A well-established, standard analytical technique.[3] | Requires expensive instrumentation and extensive sample preparation; not suitable for real-time or in-situ analysis.[3] |
Mechanism of a BPH-based "Turn-On" Zn²⁺ Sensor
Caption: Chelation of Zn²⁺ by a BPH-based sensor induces a "turn-on" fluorescent response.
Case Study: Cyanide (CN⁻) Detection
The high toxicity of cyanide necessitates rapid and highly selective detection methods.
| Sensing Platform | Principle of Detection | Typical Limit of Detection (LOD) | Selectivity Profile | Key Advantages | Notable Limitations |
| Hydrazine-based Sensors | Nucleophilic addition of cyanide to the hydrazine or a related reactive site, causing a colorimetric or fluorescent change. | Micromolar (µM) | Generally good selectivity over other common anions. | Rapid response, potential for naked-eye detection. | Susceptibility to interference from other strong nucleophiles. |
| Squaraine Dyes | Nucleophilic attack of cyanide on the central squaraine core, resulting in a distinct color change. | Nanomolar (nM) | Good selectivity, though some cross-reactivity with sulfide has been reported. | High sensitivity, tunable optical properties. | Synthesis can be more complex than simple hydrazine derivatives. |
| Ion-Selective Electrodes (ISEs) | Potentiometric measurement based on a cyanide-selective membrane.[4] | Micromolar (µM) | High selectivity.[4] | Established and commercially available technology.[4] | Requires a reference electrode, prone to membrane fouling, and not suitable for all sample types.[4] |
Concluding Remarks and Future Directions
This compound and its derivatives offer a versatile and synthetically accessible platform for the development of chemosensors for a range of important analytes. The ability to modulate their sensing properties through rational design makes them a compelling area of ongoing research. While challenges related to selectivity in complex matrices remain, the systematic evaluation protocol outlined in this guide provides a clear pathway for validating and comparing the performance of novel BPH-based sensors. Future advancements will likely focus on the integration of BPH scaffolds into more complex systems, such as polymers and nanomaterials, to enhance sensitivity and selectivity, and to develop practical sensing devices for real-world applications in environmental monitoring, clinical diagnostics, and beyond.
References
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- Colorimetric Cu2+ Detection of (1E,2E)-1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine Using a Custom-Built Colorimeter. ACS Omega.
- Paper-Based Analytical Device for Zinc Ion Quantification in Water Samples with Power-Free Analyte Concentr
- Analysis of Cyanide (Total, Weak Acid Dissociable, and Free) - PBM. Gov.bc.ca.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
